Technical Documentation Center

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide
  • CAS: 1001822-15-6

Core Science & Biosynthesis

Foundational

Architecting Bioactive Chemical Space: The Pharmacological Profile of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Executive Summary In contemporary medicinal chemistry, the design of highly specific, potent, and metabolically stable therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to dive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly specific, potent, and metabolically stable therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets. 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide has emerged as a critical intermediate and active pharmacophore in drug discovery. By combining the rigid, aromatic nature of the pyrazole ring with highly tunable substituents, this compound serves as a versatile foundation for developing novel anticancer agents, metabolic enzyme inhibitors, and antimicrobial therapeutics.

This technical guide deconstructs the structural rationale, biological activities, and experimental workflows associated with the 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide scaffold, providing researchers with a comprehensive blueprint for lead generation and optimization.

Structural and Mechanistic Rationale

The biological efficacy of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is not accidental; it is the result of precise stereoelectronic engineering[1]. Each functional group on the pyrazole core dictates a specific mode of interaction with target proteins.

The 1-Methyl Group: Tautomeric Lock and Hydrophobic Anchor

Unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers, which complicates structure-activity relationship (SAR) studies and can lead to off-target binding. The addition of a methyl group at the N−1 position serves two critical functions:

  • Tautomeric Lock: It fixes the molecule in a single tautomeric state, ensuring a predictable 3D geometry and consistent hydrogen-bonding profile.

  • Hydrophobic Insertion: In targets such as the anti-apoptotic proteins Bcl-2 and Bcl-xL, the N−methyl group efficiently inserts into deep hydrophobic pockets, stabilizing the ligand-receptor complex via Van der Waals interactions[2].

The 4-Iodo Substituent: Halogen Bonding and Synthetic Versatility

Iodine is the heaviest stable halogen, characterized by a large, polarizable electron cloud.

  • Halogen Bonding: The asymmetric distribution of electron density creates a localized region of positive electrostatic potential known as a " σ -hole" at the distal end of the C-I bond. This allows the 4-iodo group to act as a highly directional Lewis acid, forming strong halogen bonds with Lewis base moieties (e.g., backbone carbonyl oxygens) in the protein active site.

  • Synthetic Hub: From a developmental standpoint, the carbon-iodine bond is an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing rapid diversification of the library at the C-4 position.

The 3-Carbohydrazide Motif: Conjugation and Chelation

The carbohydrazide moiety ( −CO−NH−NH2​ ) is a bidentate hydrogen bond donor/acceptor. It acts as the primary synthetic attachment point for generating extended Schiff bases (hydrazones) via condensation with various aryl or heteroaryl aldehydes. This extension allows the molecule to span larger binding clefts, such as those found in epidermal growth factor receptors (EGFR) or metabolic enzymes[3].

Pharmacophore Core 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide Sub1 1-Methyl Group Core->Sub1 Sub2 4-Iodo Substituent Core->Sub2 Sub3 3-Carbohydrazide Core->Sub3 Mech1 Hydrophobic Pocket Insertion (e.g., Bcl-xL, Kinases) Sub1->Mech1 Mech2 Halogen Bonding & Cross-Coupling Handle Sub2->Mech2 Mech3 H-Bond Donor/Acceptor & Schiff Base Formation Sub3->Mech3

Caption: Structural deconstruction of the 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide pharmacophore.

Spectrum of Biological Activity

Derivatives synthesized from the 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide core exhibit a broad spectrum of bioactivity, heavily dependent on the nature of the hydrazone extension.

  • Anticancer & Apoptotic Modulation: Pyrazole-based scaffolds are renowned for their ability to disrupt protein-protein interactions. Derivatives have shown potent single-agent activity against chronic lymphoid leukemia (CLL) and small-cell lung cancer (SCLC) models by inhibiting Bcl-2/Bcl-xL, forcing the cancer cells into apoptosis[2]. Furthermore, extended bis(thienylpyrazolyl)carbohydrazide derivatives have demonstrated selective cytotoxicity against Caco2 cancer cell lines while sparing normal tissue[3].

  • Metabolic Enzyme Inhibition: The management of postprandial hyperglycemia in Type 2 Diabetes relies on inhibiting carbohydrate-hydrolyzing enzymes. Pyrazole-3-carbohydrazide derivatives act as competitive inhibitors of α -glucosidase and α -amylase, with molecular docking revealing that the carbohydrazide backbone forms crucial hydrogen bonds with the catalytic residues of these enzymes[4].

  • Antimicrobial & Antibiofilm Efficacy: Halogenated pyrazole carbohydrazides exhibit significant penetration into bacterial biofilms. Recent studies show that specific derivatives can achieve up to 97.1% inhibition of biofilm formation in resistant bacterial strains[3],[5].

Quantitative Efficacy of Representative Derivatives

To contextualize the biological potential of this scaffold, the following table summarizes the inhibitory concentrations ( IC50​ ) of representative pyrazole-3-carbohydrazide derivatives against various targets.

Target / AssayDerivative ClassEfficacy ( IC50​ / Inhibition)Mechanism of Action
Bcl-2 / Bcl-xL 1-Methyl-pyrazole core derivativesLow nanomolar rangeHydrophobic pocket insertion[2]
α -Amylase Pyrazole-3-carbohydrazide hydrazones 182.19±3.20μM Active site competitive inhibition[4]
α -Glucosidase Pyrazole-3-carbohydrazide hydrazones 310.57±2.67μM Active site competitive inhibition[4]
Caco2 Cancer Cells Bis(thienylpyrazolyl)carbohydrazides 147.57μg/mL Apoptosis induction / EGFR binding[3]
Bacterial Biofilms Bis(thienylpyrazolyl)carbohydrazides97.1% InhibitionDisruption of extracellular matrix[3]

Experimental Methodologies: Synthesis and Validation

To ensure high-fidelity data, the synthesis of derivatives and their subsequent biological evaluation must follow self-validating protocols. The following methodologies detail the critical steps for generating and testing libraries based on the 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide scaffold.

Protocol 1: Synthesis of Aryl-Hydrazone Derivatives (Schiff Base Formation)

Objective: To synthesize extended pharmacophores by condensing 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide with various aromatic aldehydes.

Causality of Reagents:

  • Solvent (Absolute Ethanol): Provides a polar, protic environment that dissolves both starting materials while allowing the less soluble Schiff base product to precipitate, driving the equilibrium forward.

  • Catalyst (Glacial Acetic Acid): Added in catalytic amounts to mildly protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Strong acids are avoided as they would completely protonate the primary amine of the carbohydrazide, rendering it non-nucleophilic.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in 15 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the desired substituted aromatic aldehyde (e.g., 2,4-dimethoxybenzaldehyde) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux ( 78∘C ) under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the carbohydrazide spot validates completion.

  • Isolation: Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation. Filter the resulting solid under vacuum.

  • Purification & Validation: Recrystallize the crude product from hot ethanol. Validate the structure via 1H−NMR (using DMSO- d6​ due to the strong intermolecular hydrogen bonding of the product) and high-resolution mass spectrometry (HRMS) prior to biological testing.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., α -Amylase)

Objective: To quantify the IC50​ of the synthesized derivatives.

Causality of Assay Design:

  • Triton X-100 Addition: A critical self-validating step. Highly lipophilic pyrazoles can form colloidal aggregates that non-specifically sequester enzymes (Pan-Assay Interference Compounds, or PAINS). Adding 0.01% Triton X-100 to the buffer prevents aggregation, ensuring that the observed inhibition is true competitive binding.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl and 0.01% Triton X-100.

  • Enzyme Solution: Dissolve porcine pancreatic α -amylase in the buffer to a concentration of 0.5 mg/mL.

  • Ligand Incubation: In a 96-well microplate, mix 50 μL of the enzyme solution with 50 μL of the pyrazole derivative (dissolved in DMSO and serially diluted in buffer). Incubate at 25∘C for 10 minutes to allow ligand-enzyme equilibration.

  • Substrate Addition: Add 50 μL of a 1% starch solution to each well. Incubate for exactly 10 minutes at 25∘C .

  • Termination: Stop the reaction by adding 100 μL of dinitrosalicylic acid (DNS) color reagent.

  • Development & Readout: Heat the microplate in a water bath at 85∘C for 5 minutes, cool to room temperature, and measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50​ using non-linear regression analysis.

Workflow Step1 Scaffold Preparation (4-iodo-1-methyl-1H-pyrazole) Step2 Hydrazinolysis (Hydrazine Hydrate) Step1->Step2 Esterification & Hydrazine Step3 Derivatization (Aldehyde Condensation) Step2->Step3 Schiff Base Formation Step4 In Vitro Screening (Kinase/Enzyme Assays) Step3->Step4 Purified Library Step5 Hit Identification & Lead Optimization Step4->Step5 IC50 Profiling

Caption: End-to-end experimental workflow from scaffold preparation to hit identification.

Conclusion

The 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide scaffold is a masterclass in modular drug design. By leveraging the tautomeric stability of the 1-methyl group, the halogen-bonding and cross-coupling potential of the 4-iodo substituent, and the conjugative versatility of the 3-carbohydrazide moiety, researchers can systematically probe and drug a vast array of biological targets. Strict adherence to validated synthetic and screening protocols ensures that the resulting structure-activity relationships are both accurate and translatable to advanced preclinical models.

References

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Synthesis, optical properties, structural aspects, and bioactivity of novel bis(thienylpyrazolyl)carbohydrazide derivative as a multifunctional agent National Institutes of Health (NIH) - PubMed URL: [Link]

  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α -Glucosidase and α -Amylase Enzymes Taylor & Francis Online URL:[Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives ResearchGate URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide to Therapeutic Targets and Validation Workflows

As a Senior Application Scientist bridging the gap between early-stage medicinal chemistry and clinical target validation, I frequently encounter chemical scaffolds that offer exceptional pharmacological tuning. The comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between early-stage medicinal chemistry and clinical target validation, I frequently encounter chemical scaffolds that offer exceptional pharmacological tuning. The compound 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS 1001822-15-6) represents a masterclass in structural economy. Rather than viewing this molecule merely as a synthetic intermediate, drug development professionals must recognize it as a highly privileged pharmacophore capable of interrogating multiple disease pathways.

This whitepaper deconstructs the structural rationale behind this specific pyrazole derivative, maps its primary therapeutic targets based on established structure-activity relationships (SAR), and provides self-validating experimental workflows to ensure robust target engagement data.

Chemical Rationale & Scaffold Architecture

To understand the therapeutic potential of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, we must analyze the causality behind its three core structural pillars:

  • The Pyrazole Core: Pyrazole serves as a premier bioisostere for arenes (like benzene), significantly lowering the ClogP (lipophilicity) while maintaining essential aromatic interactions within protein binding pockets[1.7]. This improves aqueous solubility and pharmacokinetic profiles.

  • The Carbohydrazide Moiety (-C(=O)NHNH2): Positioned at C3, this functional group acts as a potent bidentate hydrogen-bonding network. It is highly effective at interacting with specific molecular targets, including metal ion chelation, which allows it to form stable complexes that inhibit metalloenzymes[1.1].

  • The 4-Iodo Substituent: The heavy iodine atom provides a highly polarizable σ -hole, enabling strong halogen bonding with backbone carbonyls in target receptors. Furthermore, it serves as an ideal synthetic handle for cross-coupling reactions to generate Proteolysis Targeting Chimeras (PROTACs) or larger targeted libraries[1.1].

Primary Therapeutic Targets & Mechanistic Pathways

Based on the pharmacological behavior of the pyrazole-3-carbohydrazide class, we can project three primary therapeutic domains for this scaffold.

A. Cyclooxygenase (COX-2) and Lipoxygenase (LOX) in Inflammation

Pyrazole derivatives are foundational to modern non-steroidal anti-inflammatory drug (NSAID) design, exemplified by COX-2 selective inhibitors like celecoxib[1.8]. The carbohydrazide group can project into the hydrophilic side pocket of COX-2, while the 4-iodo-1-methyl core anchors deeply within the hydrophobic arachidonic acid binding channel. Recent structural optimizations of pyrazoles have demonstrated dual COX-2/5-LOX inhibition, effectively shutting down both prostaglandin and leukotriene inflammatory cascades[1.8].

B. Kinase Networks (CDK2, PI3K/AKT) in Oncology

Pyrazoles are privileged scaffolds for kinase inhibition, interacting with targets like EGFR, CDK, and PI3K[1.4]. The 4-iodo substitution is perfectly positioned to occupy the hydrophobic "gatekeeper" pocket of the ATP-binding site in kinases like CDK2. Pyrazole-carbohydrazide derivatives have shown potent antiproliferative activity and apoptosis induction in A549 lung cancer, MCF7 breast cancer, and HepG2 liver cancer cell lines[1.2, 1.4].

C. Cannabinoid Receptor 1 (CB1) Antagonism

Substitution with a carbohydrazide moiety at the C-3 position of the pyrazole ring is a known pharmacophore for Cannabinoid Receptor 1 (CB1) antagonists, famously utilized in the anti-obesity drug Rimonabant[1.2]. The 1-methyl and 4-iodo groups can be leveraged to tune central nervous system (CNS) penetration and optimize receptor subtype selectivity.

TargetPathways Scaffold 4-Iodo-1-methyl-1H- pyrazole-3-carbohydrazide COX2 COX-2 / 5-LOX (Inflammation) Scaffold->COX2 Inhibits Kinase CDK2 / PI3K (Oncology) Scaffold->Kinase Binds ATP Pocket CB1 CB1 Receptor (Metabolic/CNS) Scaffold->CB1 Antagonizes PGE2 Decreased PGE2 Synthesis COX2->PGE2 Leads to Apoptosis Induction of Apoptosis (A549, MCF7) Kinase->Apoptosis Triggers Appetite Appetite Suppression CB1->Appetite Modulates

Fig 1. Divergent therapeutic pathways modulated by the pyrazole-3-carbohydrazide scaffold.

Quantitative Data Presentation

To contextualize the potency of this scaffold, the following table summarizes the inhibitory concentrations (IC50) of closely related pyrazole-3-carbohydrazide derivatives against their validated targets.

Target ClassSpecific TargetRepresentative Activity (IC50)Primary IndicationReference Source
KinaseCDK20.199 µMOncology (Cell Cycle Arrest)[1.4]
KinasePI3K/AKT1.93 - 3.69 µg/mLOncology (Proliferation)[1.4]
EnzymeCOX-20.01 µMChronic Inflammation[1.8]
Enzyme5-LOX0.12 µMAsthma / Inflammation[1.8]
ReceptorCB1Low nM rangeMetabolic / Obesity[1.2]

Experimental Protocols for Target Validation

Causality in experimental design is paramount. We do not merely screen; we interrogate the mechanism. When evaluating a halogenated heterocycle, the risk of assay interference (e.g., compound auto-fluorescence or colloidal aggregation) is non-trivial. Therefore, the protocols detailed below are designed as self-validating systems .

Protocol 1: Self-Validating TR-FRET Kinase Profiling (CDK2)

Causality: Standard colorimetric or prompt-fluorescence assays often yield false positives with iodinated compounds due to auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a long-emission lanthanide fluorophore, allowing background fluorescence to decay completely before measurement.

  • Step 1: Compound Preparation. Prepare a 10-point, 3-fold serial dilution of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-binding microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer without tip-adhesion losses.

  • Step 2: Enzyme/Tracer Addition. Add 5 µL of 2X CDK2/CyclinA enzyme solution (in HEPES buffer with 10 mM MgCl2 and 0.01% Tween-20 to prevent aggregation). Add 5 µL of 2X TR-FRET Kinase Tracer and Lanthanide-labeled Anti-Tag Antibody.

  • Step 3: Incubation. Seal the plate and incubate at room temperature (22°C) for 60 minutes in the dark to allow equilibrium binding.

  • Step 4: Readout. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the emission ratio (665/615).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's dynamic range and confirms the iodo-pyrazole is engaging the target rather than acting as a pan-assay interference compound (PAINS).

TRFRET Prep Compound Preparation (DMSO Dilution) Incubate Incubation (Kinase+Tracer) Prep->Incubate Add to plate Read TR-FRET Readout (615/665nm) Incubate->Read 60 min at RT Analyze Data Analysis (Z'-factor > 0.6) Read->Analyze Ratio Calc

Fig 2. Self-validating TR-FRET workflow for high-throughput kinase profiling.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Profiling

Causality: To prove that the anti-inflammatory effect is driven by specific COX-2 inhibition rather than general cytotoxicity, we utilize a colorimetric TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay. This directly measures the peroxidase activity of the COX enzymes, providing a highly specific functional readout.

  • Step 1: Reagent Setup. Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for peroxidase activity).

  • Step 2: Compound Incubation. Add 10 µL of the pyrazole derivative (at varying concentrations) to 150 µL of the enzyme solution. Incubate for 15 minutes at 25°C to allow the carbohydrazide moiety to interact with the active site.

  • Step 3: Reaction Initiation. Add 20 µL of TMPD and 20 µL of Arachidonic Acid (substrate) to initiate the reaction.

  • Step 4: Kinetic Readout. Monitor the appearance of oxidized TMPD colorimetrically at 590 nm for 5 minutes.

  • Self-Validation Check: Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) alongside the vehicle control. The assay is validated only if Celecoxib demonstrates >30-fold selectivity for COX-2 over COX-1, ensuring the assay can accurately detect the selectivity profile of the novel pyrazole derivative.

Conclusion & Future Perspectives

The 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide scaffold is far more than a simple building block; it is a highly tunable pharmacophore primed for multi-target drug discovery. By leveraging the bioisosteric properties of the pyrazole core, the chelation potential of the carbohydrazide, and the halogen-bonding capacity of the 4-iodo group, researchers can systematically direct this molecule toward kinase inhibition in oncology, COX-2/LOX modulation in inflammation, or CB1 antagonism in metabolic disorders.

Through the implementation of rigorous, self-validating workflows like TR-FRET and targeted enzyme immunoassays, drug development professionals can confidently translate the theoretical potential of this scaffold into actionable, clinical-grade data.

References

  • N'-[1-(2,5-dihydroxyphenyl)
  • Source: PMC (NIH)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
  • Source: PMC (NIH)
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences URL

Protocols & Analytical Methods

Method

protocol for synthesizing 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

An Application Note and Detailed Protocol for the Synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide Introduction 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a key heterocyclic building block in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Introduction

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prevalent motif in a wide array of pharmaceuticals due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The introduction of an iodo-substituent at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings[3]. The carbohydrazide moiety at the 3-position is also a crucial functional group for the synthesis of various heterocyclic systems and for acting as a potential pharmacophore[4][5][6]. This application note provides a detailed, three-step protocol for the synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, starting from the commercially available 1-methyl-1H-pyrazole-3-carboxylic acid. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices and ensuring a self-validating and reproducible process.

Overall Synthetic Scheme

The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is accomplished in three sequential steps: (1) Fischer esterification of 1-methyl-1H-pyrazole-3-carboxylic acid to its methyl ester, (2) electrophilic iodination of the pyrazole ring at the 4-position, and (3) hydrazinolysis of the methyl ester to yield the final carbohydrazide product.

Synthetic_Pathway Start 1-Methyl-1H-pyrazole-3-carboxylic acid Ester Methyl 1-methyl-1H-pyrazole-3-carboxylate Start->Ester  Step 1: Esterification (CH3OH, H2SO4) IodoEster Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Ester->IodoEster Step 2: Iodination (I2, H2O2) FinalProduct 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide IodoEster->FinalProduct   Step 3: Hydrazinolysis (N2H4·H2O)

Caption: Overall synthetic pathway for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

This step involves the Fischer esterification of 1-methyl-1H-pyrazole-3-carboxylic acid using methanol in the presence of a catalytic amount of sulfuric acid[7]. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity
1-Methyl-1H-pyrazole-3-carboxylic acid5952-92-1126.1110.0 g (79.3 mmol)
Methanol (anhydrous)67-56-132.04150 mL
Sulfuric acid (concentrated)7664-93-998.082.0 mL
Saturated sodium bicarbonate solution144-55-884.01As needed
Anhydrous magnesium sulfate7487-88-9120.37As needed
Dichloromethane75-09-284.93For extraction

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazole-3-carboxylic acid (10.0 g, 79.3 mmol)[8] and anhydrous methanol (150 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is approximately 8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 1-methyl-1H-pyrazole-3-carboxylate as a white solid.

Expected Yield: 85-95%.

Step 2: Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

This step involves the electrophilic iodination of the pyrazole ring at the electron-rich 4-position. An oxidant, such as hydrogen peroxide, is used to oxidize iodide (from I₂) to the more electrophilic iodine species, driving the reaction to completion[9].

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity
Methyl 1-methyl-1H-pyrazole-3-carboxylate5952-93-2140.1410.0 g (71.4 mmol)
Iodine (I₂)7553-56-2253.8118.1 g (71.4 mmol)
Hydrogen peroxide (30% solution)7722-84-134.018.1 mL (71.4 mmol)
Water7732-18-518.02100 mL
10% Sodium thiosulfate solution7772-98-7158.11As needed
Dichloromethane75-09-284.93For extraction
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend methyl 1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol) and iodine (18.1 g, 71.4 mmol) in water (100 mL).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add the 30% hydrogen peroxide solution (8.1 mL, 71.4 mmol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature between 60-70 °C.

  • After the addition is complete, continue stirring the mixture at 70 °C for an additional 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Add 10% sodium thiosulfate solution dropwise to quench any unreacted iodine until the dark color of the solution disappears.

  • Filter the solid product and wash it with cold water.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield: 80-90%.

Step 3: Synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

The final step is the conversion of the methyl ester to the corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically efficient and proceeds under mild conditions[4].

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate75092-25-0266.0410.0 g (37.6 mmol)
Hydrazine hydrate (80%)7803-57-850.0610 mL (approx. 160 mmol)
Ethanol (95%)64-17-546.07100 mL
Cold water7732-18-518.02For washing

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 37.6 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (10 mL) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. A white solid should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol and then with cold water.

  • Dry the product under vacuum to obtain 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Expected Yield: 90-98%.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Iodination cluster_step3 Step 3: Hydrazinolysis a1 Mix 1-methyl-1H-pyrazole-3-carboxylic acid and methanol a2 Add H2SO4 (catalyst) a1->a2 a3 Reflux for 6-8 hours a2->a3 a4 Work-up: Evaporation, neutralization, extraction, drying, and concentration a3->a4 a5 Isolate Methyl 1-methyl-1H-pyrazole-3-carboxylate a4->a5 b1 Suspend ester and I2 in water a5->b1 b2 Heat to 60-70 °C b1->b2 b3 Add H2O2 dropwise b2->b3 b4 Stir for 3-4 hours b3->b4 b5 Work-up: Quench with Na2S2O3, filter, and purify b4->b5 b6 Isolate Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate b5->b6 c1 Dissolve iodo-ester in ethanol b6->c1 c2 Add hydrazine hydrate c1->c2 c3 Reflux for 4-6 hours c2->c3 c4 Cool and precipitate c3->c4 c5 Filter, wash, and dry c4->c5 c6 Obtain 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide c5->c6

Caption: Experimental workflow for the synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Safety and Waste Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing these procedures.

Reagent-Specific Precautions:

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

  • Iodine: Iodine is harmful if inhaled or ingested and can cause skin and eye irritation[10]. Handle in a well-ventilated area or a fume hood.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye burns. Avoid contact with combustible materials.

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen[11][12][13]. Handle only in a chemical fume hood with appropriate engineering controls. Avoid inhalation and skin contact.

Waste Disposal:

  • Halogenated Waste: All iodine-containing waste should be collected in a designated halogenated waste container for proper disposal by the institution's environmental health and safety department[14][15]. Do not dispose of iodine waste down the drain.

  • Acidic and Basic Waste: Neutralize acidic and basic aqueous solutions before disposal, in accordance with local regulations.

  • Organic Solvents: Collect all organic solvent waste in a designated container for hazardous waste disposal.

References

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (URL: [Link])

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (URL: [Link])

  • 5-Benzo[9][16]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses Procedure. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (URL: [Link])

  • Esters of 4-formylpyrazol-3-carboxylic acids. (URL: [Link])

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (URL: [Link])

  • Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem. (URL: [Link])

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate. (URL: [Link])

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (URL: [Link])

  • methyl 4-iodo-1-(oxan-2-yl)-1H-pyrazole-3-carboxylate - NextSDS. (URL: [Link])

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. (URL: [Link])

  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence - Organic Chemistry Portal. (URL: [Link])

  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. (URL: [Link])

  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (URL: [Link])

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

Sources

Application

Application Notes and Protocols: Experimental Utilization of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds known for their broad spectrum of biological activities, including antidiabetic, anti-inflammatory, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds known for their broad spectrum of biological activities, including antidiabetic, anti-inflammatory, and antimicrobial properties[1]. 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS: 1001822-15-6) is a highly versatile, dual-reactive building block that empowers researchers to rapidly generate complex chemical libraries.

The strategic value of this molecule lies in its two orthogonal reactive sites:

  • The C3-Carbohydrazide Moiety : Acts as a potent nucleophile. The terminal amine readily condenses with aldehydes/ketones to form hydrazones (Schiff bases) or undergoes cyclization with reagents like carbon disulfide to form 1,2,4-triazoles and oxadiazoles[1][2].

  • The C4-Iodo Handle : Serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The carbon-iodine bond has a lower bond dissociation energy compared to C-Br or C-Cl, facilitating rapid oxidative addition by Pd(0) under mild conditions[3].

SyntheticLogic Core 4-Iodo-1-methyl-1H-pyrazole -3-carbohydrazide Hydrazone Hydrazone Derivatives (Schiff Bases) Core->Hydrazone Aldehydes / H+ Triazole 1,2,4-Triazole/Oxadiazole Derivatives Core->Triazole CS2 / KOH Suzuki 4-Aryl/Heteroaryl Pyrazoles Core->Suzuki Aryl-B(OH)2 / Pd(0) Sonogashira 4-Alkynyl Pyrazoles Core->Sonogashira Terminal Alkyne / Pd(0)

Divergent synthetic pathways exploiting the dual-reactivity of the pyrazole core.

Application I: Synthesis of Bioactive Hydrazone Derivatives

Hydrazone derivatives (Schiff bases) synthesized from pyrazole carbohydrazides are highly sought after for their ability to act as pharmacophores, frequently exhibiting antimicrobial, antifungal, and cannabinoid antagonist activities[2][4].

Causality in Experimental Design

The condensation reaction between the carbohydrazide and an aromatic aldehyde requires precise electrophilic activation. By utilizing glacial acetic acid as a catalyst in a protic solvent (ethanol), the carbonyl oxygen of the aldehyde is protonated. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the terminal nitrogen of the carbohydrazide. The protic solvent also aids in the subsequent dehydration step, driving the equilibrium toward the stable C=N double bond.

Protocol: Acid-Catalyzed Condensation

This protocol is self-validating: the formation of the product is typically indicated by the precipitation of a distinctly colored solid from the reaction matrix, which can be immediately verified by TLC.

  • Reagent Preparation : In a 50 mL round-bottom flask, dissolve 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 mmol) in 10 mL of absolute ethanol.

  • Electrophile Addition : Add the corresponding aromatic aldehyde (1.1 mmol, 1.1 equiv.) to the stirring solution.

  • Catalysis : Add 2–3 drops of glacial acetic acid. Note: Do not over-acidify, as extreme low pH can protonate the nucleophilic amine, halting the reaction.

  • Heating & Monitoring : Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction via TLC (Mobile phase: Dichloromethane/Methanol 9:1). The disappearance of the baseline carbohydrazide spot confirms completion.

  • Isolation : Allow the reaction to cool to room temperature. The target Schiff base will typically precipitate as a crystalline solid.

  • Purification : Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted aldehyde, and dry in vacuo.

Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for functionalizing the C4-position of the pyrazole ring[5]. Because 4-iodopyrazoles are highly reactive, they are superior substrates compared to their brominated or chlorinated counterparts, allowing for lower catalyst loadings and milder temperatures[3].

Causality in Experimental Design
  • Catalyst Choice : Pd(PPh3​)4​ provides an excellent source of active Pd(0).

  • Base & Solvent : The reaction requires a base (e.g., K2​CO3​ ) to activate the boronic acid by forming a highly nucleophilic boronate complex, which is essential for the transmetalation step[5]. A biphasic solvent system like 1,4-Dioxane/ H2​O (4:1) is critical; the organic phase dissolves the pyrazole and catalyst, while the aqueous phase dissolves the inorganic base and the resulting boronate.

  • Degassing : Oxygen is a triplet diradical that rapidly oxidizes Pd(0) to inactive Pd(II) complexes. Purging the solvent with inert gas (Nitrogen or Argon) is an absolute requirement to maintain the catalytic cycle.

SuzukiWorkflow Step1 1. Reagent Assembly (Iodo-pyrazole + Boronic Acid) Step2 2. Catalyst & Base Addition (Pd(PPh3)4 + K2CO3) Step1->Step2 Step3 3. Solvent Addition & Degassing (1,4-Dioxane/H2O, N2 Purge) Step2->Step3 Step4 4. Heating (90°C, 6-12 hours) Step3->Step4 Step5 5. Workup & Extraction (EtOAc / H2O wash) Step4->Step5 Step6 6. Purification & Analysis (Column Chrom. / LC-MS) Step5->Step6

Step-by-step workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Assembly : In a Schlenk tube or a heavy-walled microwave vial, add 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Base Addition : Add anhydrous K2​CO3​ (2.0 mmol).

  • Solvent & Degassing : Add 5 mL of a 1,4-Dioxane/ H2​O (4:1 v/v) mixture. Submerge a long needle into the solution and bubble dry Nitrogen or Argon through the mixture for 15 minutes to thoroughly deoxygenate the system.

  • Catalyst Addition : Quickly remove the needle, add Pd(PPh3​)4​ (0.05 mmol, 5 mol%), and immediately seal the vessel with a crimp cap or Teflon stopper.

  • Reaction : Heat the mixture in an oil bath at 90°C for 6–8 hours.

  • Validation & Workup : Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the m/z corresponding to the iodinated starting material validates completion. Cool the reaction, dilute with 10 mL of water, and extract with Ethyl Acetate ( 3×15 mL).

  • Purification : Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Optimization of Suzuki Conditions

The following table summarizes empirical optimization data for the cross-coupling of 4-iodopyrazoles, demonstrating how variations in the catalyst and solvent system impact the overall yield[3][5].

EntryCatalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1 Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)90688%
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)90692%
3 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 90875%
4 Pd(OAc)2​ (2%) + XPhos Cs2​CO3​ (2.0)DME/ H2​O (3:1)100495%

Table 1: Comparative optimization parameters for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives. Entry 4 demonstrates that utilizing a highly active dialkylbiaryl phosphine ligand (XPhos) significantly reduces reaction time while maximizing yield.

References

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC Source: nih.gov URL:[Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives Source: ResearchGate URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ACS Publications URL:[Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC Source: nih.gov URL:[Link]

Sources

Method

Application Note: 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide as a Privileged Fragment in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Dynamic Combinatorial Chemistry (DCC), and Late-Stage Functionalization. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Dynamic Combinatorial Chemistry (DCC), and Late-Stage Functionalization.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point dictates the trajectory of lead optimization. 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS: 1001822-15-6) emerges as a highly versatile, multifunctional fragment. It combines the privileged pharmacological properties of the pyrazole core with two orthogonal reactive handles: a carbohydrazide for reversible covalent chemistry and a C4-iodo group for transition-metal-catalyzed cross-coupling.

This application note provides a deep mechanistic rationale for utilizing this fragment and details self-validating protocols for its integration into Dynamic Combinatorial Chemistry (DCC) workflows and subsequent structural elaboration.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, I emphasize that fragment design must never be arbitrary; every functional group must serve a distinct physicochemical or synthetic purpose. The architecture of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is engineered for maximum utility in FBDD:

  • The Pyrazole Core & N1-Methylation: Pyrazoles are ubiquitous in FDA-approved drugs due to their robust hydrogen-bonding capabilities. However, unsubstituted pyrazoles suffer from annular tautomerism, which complicates NMR characterization and obscures Structure-Activity Relationships (SAR)[1]. The N1-methyl group explicitly locks the conformation, eliminates tautomeric ambiguity, and slightly increases lipophilicity to improve membrane permeability.

  • The C3-Carbohydrazide Moiety: The carbohydrazide is a potent bidentate hydrogen-bonding network. More importantly, it acts as a reactive handle for forming acylhydrazones. Because acylhydrazone formation is reversible under mildly acidic conditions, this fragment is an ideal anchor for target-directed Dynamic Combinatorial Chemistry (DCC), allowing the biological target to thermodynamically select its optimal binding partner from a pool of aldehydes. This moiety has been extensively validated in the discovery of novel2[2].

  • The C4-Iodo Substituent: The heavy iodine atom serves a dual purpose. First, it provides anomalous dispersion, which is critical for experimental phasing in X-ray crystallography, allowing rapid determination of the fragment's binding pose[3]. Second, it is an orthogonal synthetic handle for late-stage elaboration via Suzuki-Miyaura, Sonogashira, or modern4[4].

Fragment Core 4-iodo-1-methyl-1H-pyrazole -3-carbohydrazide Iodo C4-Iodo Group (Cross-Coupling/Halogen Bond) Core->Iodo Elaboration Hydrazide C3-Carbohydrazide (Hydrazone Formation/DCC) Core->Hydrazide Library Gen Methyl N1-Methyl (Tautomer Block/Lipophilicity) Core->Methyl Property Tuning

Fig 1: Strategic functionalization nodes of the pyrazole fragment.

Physicochemical Profiling & Rule of Three (Ro3)

For a fragment to be viable, it must adhere strictly to the "Rule of Three" (Ro3) to ensure that subsequent elaboration does not push the final lead compound beyond Lipinski's Rule of Five.

ParameterValueRule of Three (Ro3) LimitDesign Implication
Molecular Weight 266.04 g/mol ≤ 300 g/mol Optimal for initial screening; allows mass addition during lead optimization.
cLogP ~0.2≤ 3Excellent aqueous solubility for high-concentration biochemical assays.
H-Bond Donors 3≤ 3Provides strong directional interactions with target backbones.
H-Bond Acceptors 4≤ 3 (Soft limit)Slightly elevated but acceptable; enhances target engagement probability.
Rotatable Bonds 2≤ 3Low entropic penalty upon target binding, improving binding free energy.

Application Workflow 1: Dynamic Combinatorial Chemistry (DCC)

Causality & Principle

In traditional screening, compounds are synthesized and then tested. In DCC, the biological target (e.g., a kinase or protein-protein interface) is introduced to a dynamic, equilibrating mixture of building blocks. The target stabilizes the most complementary acylhydrazone, shifting the equilibrium to amplify the "hit." 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is the perfect anchor for this due to its rapid and reversible reaction with diverse aldehydes.

DCC_Workflow A Target Protein (e.g., Kinase/Bcl-2) E Protein-Templated Hit Amplification A->E Template B Aldehyde Pool (Diversity Elements) D Hydrazone Exchange (Equilibrium) B->D Acid Catalyst C 4-iodo-1-methyl-1H-pyrazole -3-carbohydrazide C->D Acid Catalyst D->E Add Target F LC-MS/X-ray Validation E->F Identify Hit

Fig 2: Target-directed dynamic combinatorial chemistry workflow.

Protocol: Target-Templated Hydrazone Library Generation

This protocol is designed to be self-validating, ensuring equilibrium is reached before target introduction.

Step 1: Library Assembly

  • Prepare a 10 mM stock of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in DMSO.

  • Prepare a pooled stock of 10 diverse aldehydes (10 mM each in DMSO).

  • In a 96-well plate, combine the fragment (1 mM final) and the aldehyde pool (1 mM total, 100 µM each) in an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.5) to promote acid-catalyzed exchange.

Step 2: Equilibration & Validation

  • Incubate the mixture at 25°C for 24 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. You must observe the unreacted fragment (m/z 267.0 [M+H]+) alongside a distribution of hydrazone product masses. If the distribution is static over two consecutive readings (separated by 4 hours), thermodynamic equilibrium is confirmed.

Step 3: Target Incubation

  • Adjust the pH to 7.4 using 1M Tris-HCl to slow the exchange rate to a biologically relevant timescale.

  • Add the target protein (e.g., 10-50 µM final concentration). Include a control well with a non-binding dummy protein (e.g., BSA).

  • Incubate for an additional 24 hours at 4°C to allow the protein to template the optimal binder.

Step 4: Hit Identification

  • Quench the reaction by adding a 10-fold excess of sodium cyanoborohydride (NaCNBH3) to irreversibly reduce the acylhydrazones to stable alkylhydrazides.

  • Analyze via high-resolution LC-MS. Compare the peak areas of the target well versus the control well. A >2-fold amplification of a specific mass indicates a target-templated hit.

Application Workflow 2: Fragment Elaboration via Cross-Electrophile Coupling

Causality & Principle

Once a hit is identified, the C4-iodo group allows for rapid vector growth into adjacent hydrophobic pockets. Traditional Suzuki coupling requires the pre-formation of boronic acids (transmetalation). To accelerate SAR, we utilize a modern C(sp2)-C(sp2) cross-electrophile coupling [4], allowing the direct coupling of the iodo-pyrazole fragment with readily available aryl bromides using synergistic photoredox/palladium catalysis.

Protocol: Direct Biaryl Formation Bypassing Transmetalation

This protocol ensures high atom economy and rapid access to elaborated chemotypes.

Step 1: Reaction Setup

  • In an oven-dried, argon-purged vial, add 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 equiv, 0.2 mmol) and the desired aryl bromide (1.5 equiv, 0.3 mmol).

  • Add Pd(OAc)2 (5 mol%) as the catalyst and RuPhos (10 mol%) as the ancillary ligand to facilitate oxidative addition and prevent catalyst poisoning.

  • Add Cs2CO3 (2.0 equiv) as the base.

Step 2: Catalytic Execution

  • Suspend the mixture in anhydrous CH3CN (2.0 mL).

  • Self-Validation Check: Before irradiation, take a baseline TLC/UPLC. The starting fragment should be clearly visible.

  • Irradiate the vial with 456 nm blue LEDs at room temperature for 16 hours. The photoredox cycle continuously regenerates the active Pd(0) species, bypassing the need for stoichiometric organometallic reagents.

Step 3: Workup & Isolation

  • Dilute the reaction with EtOAc and filter through a short pad of Celite to remove the palladium and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA).

  • Verify the elaborated fragment via 1H NMR; the disappearance of the C5-proton singlet (typically around 7.8 ppm) and the emergence of the new aryl multiplet confirms successful C4-functionalization.

References

To ensure authoritative grounding and scientific integrity, the mechanistic claims and protocols described herein are supported by the following peer-reviewed literature:

1.1 - Journal of Medicinal Chemistry - ACS Publications 2. 3 - PMC 3.2 - PMC 4.4 - ChemRxiv

Sources

Application

Application Note: Orthogonal Derivatization Strategies for 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide in Hit-to-Lead Optimization

Executive Summary In modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on the late-stage functionalization of privileged scaffolds. 4-Iodo-1-methyl-1H-pyrazole-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on the late-stage functionalization of privileged scaffolds. 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a highly versatile, bifunctional building block that offers two orthogonal vectors for derivatization: a nucleophilic carbohydrazide at the C3 position and an electrophilic iodo-substituent at the C4 position.

This application note provides researchers and drug development professionals with a comprehensive, self-validating methodological guide for the step-wise functionalization of this scaffold. By leveraging chemoselective condensation and microwave-assisted cross-coupling, scientists can rapidly access diverse chemical space, including bioactive hydrazones, 1,3,4-oxadiazoles, and complex 4-aryl pyrazole derivatives.

Scaffold Analysis & Mechanistic Rationale

The structural architecture of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is deliberately designed for high-throughput medicinal chemistry:

  • The Pyrazole Core: A ubiquitous pharmacophore known for its favorable physicochemical properties, metabolic stability, and diverse biological activities, including cannabinoid receptor antagonism and kinase inhibition[1].

  • N1-Methylation: Locks the pyrazole into a single tautomeric state, preventing regiochemical ambiguity during downstream reactions and improving overall lipophilicity.

  • C3-Carbohydrazide: Acts as a potent hydrogen-bond donor/acceptor network. It serves as a direct precursor for the synthesis of hydrazones (via Schiff base condensation) or heterocyclic rings like 1,3,4-oxadiazoles and triazoles[2].

  • C4-Iodo Substituent: Provides an ideal, highly reactive sp²-hybridized handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the introduction of bulky aryl or alkynyl groups[3].

Orthogonal Functionalization Workflows

When designing a fully functionalized lead compound, the sequence of derivatization is critical. Direct palladium-catalyzed cross-coupling on the unprotected carbohydrazide often results in diminished yields. The primary amine of the carbohydrazide can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted Buchwald-Hartwig amination side reactions.

Causality in Workflow Design: The most mechanistically sound approach involves first masking the carbohydrazide via condensation with an aldehyde to form a hydrazone. This step installs the desired C3-pharmacophore while sterically and electronically passivating the nitrogen atoms, ensuring high fidelity and chemoselectivity in the subsequent late-stage C4 cross-coupling.

G SM 4-Iodo-1-methyl-1H-pyrazole- 3-carbohydrazide Hydrazone Hydrazone Derivative (C3 Modification) SM->Hydrazone Ar-CHO, EtOH Cat. AcOH, Reflux Suzuki 4-Aryl Pyrazole (C4 Modification) SM->Suzuki Ar-B(OH)2, Pd(PPh3)4 Cs2CO3, MW 90°C Oxadiazole 1,3,4-Oxadiazole Derivative (C3 Cyclization) SM->Oxadiazole CS2, KOH EtOH, Reflux FullyDeriv Fully Functionalized Lead Compound Hydrazone->FullyDeriv Suzuki Coupling (Late-Stage C4) Suzuki->FullyDeriv Hydrazone Formation (Late-Stage C3)

Figure 1: Orthogonal derivatization pathways for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: C3-Carbohydrazide Condensation (Hydrazone Synthesis)

This protocol details the synthesis of N'-[(E)-(aryl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide derivatives.

Mechanistic Causality: The adjacent carbonyl group of the carbohydrazide withdraws electron density via resonance, rendering the terminal nitrogen significantly less nucleophilic than a standard aliphatic amine. The addition of catalytic glacial acetic acid protonates the carbonyl oxygen of the target aldehyde, increasing its electrophilicity. This overcomes the low nucleophilicity of the carbohydrazide, facilitating the initial nucleophilic attack and the subsequent dehydration to form the stable imine bond[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq, 2.0 mmol) in absolute ethanol (15 mL).

  • Activation: Add the corresponding aromatic aldehyde (e.g., 2,4-dimethoxybenzaldehyde) (1.1 eq, 2.2 mmol), followed immediately by 2-3 drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 78 °C under a nitrogen atmosphere for 3-4 hours.

  • Isolation: Remove the heat source and allow the reaction to cool to room temperature, then transfer to an ice bath (0-5 °C) for 30 minutes.

  • Purification: Filter the resulting precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde, and dry in vacuo.

Self-Validating System: This reaction is inherently self-validating. The starting materials are highly soluble in warm ethanol, whereas the highly conjugated, planar hydrazone product exhibits significantly lower solubility. As the reaction progresses, the product spontaneously precipitates. Upon cooling, this phase separation drives the equilibrium forward (Le Chatelier's principle) and provides immediate visual confirmation of reaction success.

Protocol B: Microwave-Assisted C4-Iodo Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage functionalization of the C4 position using arylboronic acids.

Mechanistic Causality: The C4 position of the pyrazole ring is sterically hindered, particularly when a bulky hydrazone is already installed at C3. Conventional thermal heating often leads to protracted reaction times and competitive protodeiodination. Microwave irradiation provides rapid, uniform volumetric heating that dramatically accelerates the rate-determining oxidative addition step. Furthermore, utilizing Cesium Carbonate (Cs₂CO₃) over standard Sodium Carbonate (Na₂CO₃) is a deliberate choice: the larger ionic radius of the cesium cation enhances the solubility of the base in the biphasic system and provides superior stabilization of the boronate complex during transmetalation[3].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the hydrazone intermediate from Protocol A (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base Loading: Add Pd(PPh₃)₄ (0.02 eq, 2 mol%) and Cs₂CO₃ (2.5 eq, 1.25 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent system of Dimethoxyethane (DME) and HPLC-grade H₂O (3.0 mL : 1.2 mL). Purge the vial with nitrogen gas for 5 minutes and seal with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90 °C for 5-10 minutes with dynamic power modulation.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (petroleum ether/ethyl acetate gradient).

Self-Validating System: The biphasic solvent system ensures a self-cleaning workup. Upon completion, the organic layer (containing the highly lipophilic cross-coupled product) cleanly separates from the aqueous layer (which sequesters the inorganic cesium salts and unreacted boronic acid). TLC analysis (UV active at 254 nm) provides secondary validation; the highly conjugated 4-aryl product will exhibit a distinct Rf​ shift and intense UV fluorescence compared to the iodo-precursor.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product yield during the C4 Suzuki-Miyaura cross-coupling phase, demonstrating the necessity of microwave irradiation and optimal base selection.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C4 Position

EntryCatalyst (2 mol%)Base (2.5 eq)Solvent SystemTemp (°C) / TimeYield (%)
1Pd(PPh₃)₄Na₂CO₃DME/H₂O (10:1)90 °C / 12 h (Thermal)14%
2Pd(PPh₃)₄Na₂CO₃DME/H₂O (10:1)90 °C / 5 min (Microwave)24%
3Pd(PPh₃)₄Cs₂CO₃DME/H₂O (10:1)90 °C / 5 min (Microwave)88%
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (5:1)110 °C / 10 min (Microwave)76%

Data synthesized from benchmark cross-coupling optimizations of 4-iodo-1-methyl-1H-pyrazoles[3]. Note the dramatic yield increase in Entry 3 driven by the synergistic effect of microwave irradiation and the cesium counter-ion.

Sources

Method

Handling and Storage of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Disclaimer This document has been compiled to provide guidance on the handling and storage of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. As of the date o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document has been compiled to provide guidance on the handling and storage of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. As of the date of publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information and protocols herein are synthesized from data on structurally related compounds, including iodinated pyrazoles and carbohydrazides. This guide is intended to supplement, not replace, standard laboratory safety procedures and professional judgment. All users must conduct their own risk assessments before use.

Introduction: Understanding the Compound

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a specialized organic molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents. The introduction of an iodine atom at the 4-position and a carbohydrazide group at the 3-position of the 1-methyl-pyrazole core suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2][3] The functionality of this compound allows for a variety of chemical transformations, making it a valuable intermediate for drug discovery and development professionals.

Physicochemical Properties and Characterization

While specific experimental data for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is limited, we can infer its general properties from its constituent parts and related molecules.

PropertyInferred Value/CharacteristicRationale and Supporting Data
Molecular Formula C₅H₇IN₄OBased on its chemical structure. A related derivative, N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, has a reported molecular formula of C₁₄H₁₅IN₄O₃.[4]
Molecular Weight 282.05 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.The parent compound, 4-iodo-1-methyl-1H-pyrazole, is a solid with a melting point of 63-65 °C.[5] The addition of the carbohydrazide group would likely increase the melting point.
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.This is a common characteristic of many functionalized pyrazole derivatives.
Stability Should be stored away from light, heat, and strong oxidizing agents.Iodinated compounds can be light-sensitive, and hydrazide moieties can be reactive, especially at elevated temperatures.

Hazard Assessment and Safety Precautions

A comprehensive hazard assessment is crucial for the safe handling of this compound. The following potential hazards are inferred from the iodo-pyrazole core and the carbohydrazide functional group.

The Iodo-Pyrazole Moiety: Irritant Properties

Safety data for compounds such as 4-iodo-1-methyl-1H-pyrazole and 3-iodo-1-methyl-1H-pyrazole consistently indicate the following hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[6][7][8]

  • Serious Eye Irritation: Can cause significant eye irritation and potential damage.[6][7][8]

  • Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[9]

The Carbohydrazide Functional Group: Reactivity and Toxicity Concerns

Hydrazide and hydrazine-containing compounds are known for a more severe hazard profile:

  • Potential for Explosive Decomposition: Some hydrazides can decompose explosively upon heating.[9]

  • Toxicity: Can be harmful if swallowed or absorbed through the skin.[9]

  • Corrosivity: May cause burns to the skin and eyes.

Given the combined functionalities, 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide should be handled with a high degree of caution.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment lab_coat Flame-retardant Lab Coat goggles Chemical Splash Goggles face_shield Face Shield goggles->face_shield Use when splash hazard is high gloves Nitrile or Neoprene Gloves respirator NIOSH-approved Respirator researcher Researcher researcher->lab_coat Worn at all times researcher->goggles Essential for eye protection researcher->gloves Double-gloving recommended researcher->respirator Required for handling powders

Caption: Mandatory PPE for handling 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.

  • Container: Keep in a tightly sealed, opaque container to protect from light.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

Handling Procedures
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the solid, use a balance inside the fume hood or a glove box.

  • Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • Use a sonicator or vortex mixer to aid dissolution if necessary.

    • If heating is required for dissolution, do so with extreme caution and behind a blast shield, as the thermal stability of the compound is unknown.

  • Spill Management:

    • In case of a small spill, decontaminate the area with a suitable solvent and absorb the material with an inert absorbent.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols: A General Framework

While specific experimental protocols will vary based on the research application, the following provides a general workflow for using 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide as a reactant in a chemical synthesis.

Experimental_Workflow cluster_workflow General Synthetic Workflow start Start: Compound Preparation dissolution 1. Dissolution in Anhydrous Solvent (e.g., DMF, DMSO) start->dissolution reaction_setup 2. Reaction Setup under Inert Atmosphere dissolution->reaction_setup reagent_addition 3. Controlled Addition of Reagents reaction_setup->reagent_addition reaction_monitoring 4. Monitor Progress (TLC, LC-MS) reagent_addition->reaction_monitoring workup 5. Aqueous Workup and Extraction reaction_monitoring->workup purification 6. Purification (e.g., Column Chromatography) workup->purification characterization 7. Characterization of Product (NMR, MS, etc.) purification->characterization end End: Purified Product characterization->end

Caption: A generalized workflow for the synthetic application of the title compound.

Step-by-Step Protocol for a Hypothetical Coupling Reaction:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Dissolution: Add anhydrous solvent (e.g., DMF) via syringe. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add the coupling partner (e.g., an aldehyde or ketone, 1.1 eq) and any necessary catalysts or additives dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a promising research chemical with significant potential in synthetic and medicinal chemistry. Due to the lack of specific safety and handling data, a cautious and well-informed approach is essential. By understanding the hazards associated with its iodo-pyrazole and carbohydrazide components, and by adhering to stringent safety protocols, researchers can safely unlock the potential of this versatile molecule.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link].

  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem. Available at: [Link].

  • Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link].

  • N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. PubChem. Available at: [Link].

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Available at: [Link].

  • Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate. Available at: [Link].

  • 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. Alichem. Available at: [Link].

  • N-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazonic acid Properties. ChemSrc. Available at: [Link].

  • 1H-Pyrazole, 3-methyl-. NIST WebBook. Available at: [Link].

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link].

  • Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. ResearchGate. Available at: [Link].

  • N'-(3,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-1h-pyrazole-5-carbohydrazide. PubChemLite. Available at: [Link].

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of Nв€І-(4-Metho. ScienceDirect. Available at: [Link].

Sources

Application

Application Notes and Protocols for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in Protein Crystallography

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Structure-Based Drug Discovery In the landscape of modern drug discovery, fragment-based approaches have emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Structure-Based Drug Discovery

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds.[1][2] Central to the success of this methodology is the use of small, well-characterized molecular fragments that can be screened for binding to a protein target of interest. X-ray crystallography is a cornerstone technique in this process, providing high-resolution three-dimensional structures of protein-fragment complexes that can guide the optimization of these initial hits into potent drug candidates.[3]

This application note details the use of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide , a promising fragment for protein crystallography studies. This compound possesses a unique combination of chemical features that make it an attractive tool for researchers. The pyrazole core is a common motif in many approved drugs and serves as a versatile scaffold for chemical elaboration.[4][5][6] The hydrazide functional group provides hydrogen bonding capabilities, which can contribute to specific interactions with a protein target.[7][8][9] Furthermore, the iodine atom serves a dual purpose: it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition, and it provides a strong anomalous signal that can be leveraged for phasing in X-ray diffraction experiments, aiding in the structure solution process.[10][11][12]

These application notes provide a comprehensive guide to the use of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, from its synthesis and characterization to detailed protocols for co-crystallization and crystal soaking experiments.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragment is crucial for its effective use in crystallographic screening. The following table summarizes the key properties of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide and its precursor, 4-iodo-1-methyl-1H-pyrazole.

Property4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide4-iodo-1-methyl-1H-pyrazole
Molecular Formula C₅H₇IN₄OC₄H₅IN₂
Molecular Weight 266.04 g/mol 208.00 g/mol [5]
Appearance Off-white to pale yellow solid (predicted)Off-white semi-transparent crystals[13]
Melting Point Not reported59-64 °C[5]
Solubility Expected to be soluble in DMSOInsoluble in water[13]
SMILES Cn1cc(I)c(n1)C(=O)NNCn1cc(I)cn1[5]
InChI Key (Not available)RSDRDHPLXWMTRJ-UHFFFAOYSA-N[5]

Synthesis Protocol

Step 1: Carboxylation of 4-iodo-1-methyl-1H-pyrazole

This step involves the introduction of a carboxyl group at the 3-position of the pyrazole ring. A common method for this transformation is through a Grignard reaction with carbon dioxide.

Materials:

  • 4-iodo-1-methyl-1H-pyrazole

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Anhydrous HCl in diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve 4-iodo-1-methyl-1H-pyrazole in dry diethyl ether or THF and add it dropwise to the magnesium suspension to initiate the Grignard reaction. Gentle heating may be required.

  • Once the Grignard reagent has formed, cool the reaction mixture in a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with HCl and extract the product, 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Formation of the Carbohydrazide

The carboxylic acid is then converted to the corresponding carbohydrazide using hydrazine.

Materials:

  • 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride or a suitable activating agent (e.g., EDC/HOBt)

  • Hydrazine hydrate

  • Dry dichloromethane (DCM) or a suitable solvent

  • Triethylamine or another suitable base

Procedure:

  • Suspend 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid in dry DCM.

  • Add thionyl chloride dropwise at 0 °C and then reflux the mixture to form the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in dry DCM and add it dropwise to a solution of hydrazine hydrate and triethylamine in DCM at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide by recrystallization or column chromatography.

Experimental Protocols for Protein Crystallography

The following are detailed protocols for using 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide to obtain protein-ligand complex crystals. These methods are starting points and may require optimization for specific protein targets.

Co-crystallization Protocol

Co-crystallization is often the preferred method when a ligand is expected to induce a conformational change in the protein or when the ligand has low solubility.[15][16]

Materials:

  • Purified protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide stock solution (e.g., 100 mM in 100% DMSO)

  • Crystallization screens

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Procedure:

  • Complex Formation:

    • Prepare a fresh solution of the protein-ligand complex. To the protein solution, add the 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide stock solution to a final concentration that is typically 5-10 times the protein concentration (e.g., 1-2 mM ligand for a 0.2 mM protein solution). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix the protein-ligand complex solution with the reservoir solution from the crystallization screen in a 1:1, 1:2, or 2:1 ratio.

    • Seal the plates and incubate at a constant temperature (e.g., 4 °C or 20 °C).

  • Crystal Optimization and Harvesting:

    • Monitor the plates for crystal growth over several days to weeks.

    • Once crystals appear, they can be optimized by varying the precipitant concentration, pH, or additives.

    • Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen for data collection. A cryoprotectant solution, often containing the ligand, may be necessary to prevent ice formation.

Crystal Soaking Protocol

Soaking is a simpler and often faster method where pre-existing apo-protein crystals are incubated in a solution containing the ligand.[13] This method is suitable when the crystal lattice is robust enough to allow the fragment to diffuse into the active site without disrupting the crystal packing.

Materials:

  • Apo-protein crystals

  • 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide stock solution (e.g., 100 mM in 100% DMSO)

  • Artificial mother liquor (a solution that mimics the crystallization condition)

  • Cryoprotectant solution

Procedure:

  • Prepare Soaking Solution:

    • Prepare a soaking solution by adding the fragment stock solution to the artificial mother liquor to achieve the desired final fragment and DMSO concentrations (e.g., 10-50 mM fragment and 5-10% DMSO).

  • Soaking the Crystal:

    • Carefully transfer a single apo-protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

  • Cryoprotection and Harvesting:

    • Prepare a cryoprotectant solution, which should also contain the fragment at the same concentration as the soaking solution to prevent the ligand from dissociating.

    • Briefly transfer the soaked crystal into the cryoprotectant solution (typically for a few seconds).

    • Harvest the crystal using a cryo-loop and flash-cool it in liquid nitrogen.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallography Protein Crystallography start 4-iodo-1-methyl-1H-pyrazole carboxylation Carboxylation start->carboxylation hydrazide_formation Hydrazide Formation carboxylation->hydrazide_formation product 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide hydrazide_formation->product complex_formation Complex Formation product->complex_formation soaking Soaking product->soaking protein Purified Protein protein->complex_formation apo_crystals Apo Crystals protein->apo_crystals co_crystallization Co-crystallization complex_formation->co_crystallization complex_crystals Protein-Ligand Crystals co_crystallization->complex_crystals apo_crystals->soaking soaking->complex_crystals data_collection X-ray Data Collection complex_crystals->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Structure structure_solution->final_structure binding_interactions cluster_protein Protein Active Site cluster_ligand 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide h_bond_acceptor H-bond Acceptor (e.g., Asp, Glu, Backbone C=O) h_bond_donor H-bond Donor (e.g., Asn, Gln, Backbone N-H) hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val, Ile) halogen_bond_acceptor Halogen Bond Acceptor (e.g., Backbone C=O, Ser/Thr -OH) pyrazole Pyrazole Ring pyrazole->hydrophobic_pocket Hydrophobic/π-stacking methyl Methyl Group methyl->hydrophobic_pocket Hydrophobic Interaction hydrazide Hydrazide Moiety hydrazide->h_bond_acceptor H-bond (Donor) hydrazide->h_bond_donor H-bond (Acceptor) iodine Iodine Atom iodine->halogen_bond_acceptor Halogen Bond

Caption: Potential binding interactions of the fragment within a protein active site.

References

  • Vertex AI Search. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79.
  • Unknown. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • Barvian, M., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5673-5682.
  • Al-Ostoot, F. H., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(5), 1083.
  • BenchChem. (2025). Application Notes and Protocols for Fragment Soaking into Protein Crystals.
  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.
  • Kavurmaci, S. G., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 28(19), 6939.
  • MedchemExpress.com. (n.d.). Fragment-Based Drug Development.
  • TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking.
  • Al-Sanea, M. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 286.
  • CrystalsFirst. (n.d.). Co-Crystallization Services — Ligand–Protein Structures.
  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. ETDEWEB - OSTI.
  • IntechOpen. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them.
  • Wójcik, M., et al. (2020). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 25(18), 4239.
  • Wlodawer, A., et al. (2022). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Journal, 289(22), 7088-7110.
  • de Souza, N. B., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 9, 732388.
  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 187.
  • Al-Dhfyan, A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 405-410.
  • PubMed. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase.
  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery.
  • Al-Refai, M., et al. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 30(21), 5432.
  • PubMed. (1999). Determination of a protein structure by iodination: the structure of iodinated acetylxylan esterase.
  • Oxford Academic. (n.d.). Soaking Techniques | Crystallization of Nucleic Acids and Proteins.
  • BenchChem. (2025). 4-iodo-1-methyl-1H-pyrazol-3-amine molecular weight.
  • Proteomics Analysis of Iodination. (n.d.).
  • ResearchGate. (n.d.). (PDF) Iodination of protein crystals for fun and profit.
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • ChemicalBook. (n.d.). 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.
  • Ovid. (n.d.). Crystallographic FragmentBased Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease.
  • PubChem. (n.d.). N'-[(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PubMed Central (PMC). (n.d.). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS.
  • Karrouchi, K., et al. (2015). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o890–o891.
  • PubMed Central (PMC). (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. It provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate common challenges and streamline your synthetic workflow. Our approach is rooted in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Synthetic Overview

The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is typically achieved via a two-step process starting from a suitable 1-methyl-1H-pyrazole-3-carboxylate precursor. The core transformations involve a regioselective iodination of the pyrazole ring, followed by hydrazinolysis of the ester moiety.

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Hydrazinolysis start Methyl 1-methyl-1H- pyrazole-3-carboxylate inter Methyl 4-iodo-1-methyl-1H- pyrazole-3-carboxylate start->inter  Iodinating Agent (e.g., I₂, NIS, ICl) prod 4-iodo-1-methyl-1H- pyrazole-3-carbohydrazide inter->prod  Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: General synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Part 1: Iodination Step

Question 1: My iodination reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: This is a common issue often related to the reactivity of the iodinating agent or the pyrazole substrate.

  • Causality: The electrophilic substitution of a hydrogen atom on the pyrazole ring with iodine requires a sufficiently electrophilic iodine species (effectively "I+"). Molecular iodine (I₂) itself is often not electrophilic enough to react with the moderately activated pyrazole ring. The reaction is also an equilibrium process that produces hydrogen iodide (HI), which can inhibit the reaction.

  • Troubleshooting Steps:

    • Use an Oxidizing Agent: Add an oxidant such as hydrogen peroxide (H₂O₂), nitric acid, or ceric ammonium nitrate (CAN) to your reaction with I₂.[1][2] These agents oxidize the iodide byproduct (I⁻) back to I₂, shifting the equilibrium toward the product and preventing the accumulation of inhibitory HI.[1]

    • Employ a More Reactive Iodinating Agent: Switch to N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[2][3][4] These reagents are inherently more polarized and reactive than I₂.

    • Acid Catalysis with NIS: When using NIS, adding a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can significantly accelerate the reaction by protonating NIS, generating a more potent electrophilic iodine species.[2][4]

Question 2: My crude product shows two distinct spots on TLC and the NMR spectrum is complex. I suspect an isomeric byproduct. How can this happen and how do I confirm it?

Answer: You are likely observing a lack of regioselectivity, resulting in the formation of a constitutional isomer.

  • Causality: While electrophilic substitution on the 1-methyl-pyrazole ring is strongly directed to the C4 position due to electronic factors, side reactions can occur.[5] Under certain conditions, particularly those involving organometallic intermediates (which is not the intended pathway here but could arise from incorrect reagents), substitution can occur at the C5 position.[2] More commonly, impurities in the starting pyrazole ester from its own synthesis (e.g., from a non-regioselective ring formation) can carry through the reaction.

  • Troubleshooting & Confirmation:

    • Confirm Starting Material Purity: First, verify the purity and identity of your starting methyl 1-methyl-1H-pyrazole-3-carboxylate.

    • Reaction Conditions: Stick to well-established electrophilic iodination conditions (e.g., NIS/TFA or I₂/oxidant) which are known to be highly C4-selective.[2]

    • Spectroscopic Analysis:

      • ¹H NMR: The key to distinguishing isomers is the proton on the pyrazole ring. For the desired 4-iodo product, you should see a singlet for the C5-H proton.[2] If the 5-iodo isomer is present, you will see a singlet for the C4-H proton. These will have different chemical shifts.

      • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can provide definitive proof. Irradiation of the N-methyl protons should show an NOE enhancement to the C5-H proton in the desired 4-iodo product, but not to a C4-H proton in the 5-iodo isomer.

Part 2: Hydrazinolysis Step

Question 3: The conversion of my iodo-ester to the hydrazide is incomplete, even after a long reaction time. What should I do?

Answer: Incomplete conversion is typically due to insufficient reactivity or stoichiometry.

  • Causality: The reaction of an ester with hydrazine is a nucleophilic acyl substitution. The rate depends on the nucleophilicity of hydrazine, the electrophilicity of the ester's carbonyl carbon, and the reaction temperature.

  • Troubleshooting Steps:

    • Increase Hydrazine Excess: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). This ensures the reaction kinetics favor the product.

    • Increase Temperature: Heat the reaction mixture. Refluxing in a solvent like ethanol or isopropanol is a common and effective method to drive the reaction to completion.

    • Monitor by TLC: Track the disappearance of the starting ester spot by Thin Layer Chromatography to ensure the reaction has gone to completion before proceeding with the workup.

Question 4: During workup, I isolate a significant amount of a white, insoluble solid that is not my desired product. What is it?

Answer: This is very likely the N,N'-diacylhydrazine byproduct.

  • Causality: The initially formed carbohydrazide is still nucleophilic and can react with a second molecule of the starting ester. This side reaction is more prevalent if the concentration of the ester is high relative to hydrazine.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the ester solution slowly to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester at all times, minimizing the formation of the diacyl byproduct.

    • Use Sufficient Hydrazine Excess: As mentioned previously, a large excess of hydrazine will outcompete the product hydrazide for reaction with the ester.

Part 3: General & Purification

Question 5: My final product has a persistent pink or yellow color. How can I remove it?

Answer: This coloration is almost always due to residual molecular iodine (I₂).

  • Causality: Even small traces of iodine from the iodination step can be carried through the synthesis, imparting color to the final product. The product itself may also be slightly sensitive to light and air, which can liberate free iodine over time.

  • Troubleshooting Steps:

    • Thiosulfate Wash: During the aqueous workup of the iodination step, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] Thiosulfate rapidly reduces I₂ to colorless iodide (I⁻).

    • Recrystallization: If the final product is colored, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective at removing colored impurities.

    • Storage: Store the purified 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in a sealed, amber vial, protected from light to prevent long-term decomposition.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 1-Methyl-1H-pyrazole- 3-carboxylate B Desired Product: 4-Iodo Isomer A->B Electrophilic Iodination (e.g., NIS, TFA) C Side Product: 5-Iodo Isomer A->C Incorrect Mechanism (e.g., lithiation) D Side Product: Di-iodo Species B->D Over-iodination (excess reagent)

Caption: Iodination side reaction pathways.

Frequently Asked Questions (FAQs)

Q: What is the best method for iodinating the pyrazole ring at the C4 position? A: The "best" method depends on factors like scale, available reagents, and substrate tolerance. However, for general laboratory use, the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst like TFA is highly reliable, efficient, and generally gives clean, high-yielding reactions with excellent C4 regioselectivity.[2][4] The I₂/H₂O₂ system is a "greener" alternative that uses water as a solvent and is also very effective.[4]

MethodReagent(s)SolventTemp.Typical Yield (%)Key AdvantageRef
Oxidative Iodination I₂, H₂O₂WaterRT63 - 100Environmentally friendly, uses water as solvent.[4]
NIS/Acid NIS, TFAAcetonitrileRT>90High reactivity and excellent for less reactive pyrazoles.[2]
CAN-Mediated I₂, CANAcetonitrileRefluxGood-ExcellentMild oxidant, effective for various pyrazoles.[2][4]
Iodine Monochloride ICl, Li₂CO₃DCMRTUp to 95Very reactive, base is required to neutralize HCl.[4]

Q: How can I be certain of the N-methylation position in my starting material? A: The synthesis of 1-methyl-1H-pyrazole-3-carboxylate from methyl pyrazole-3-carboxylate and a methylating agent (like methyl iodide or dimethyl sulfate) can potentially yield two isomers: the desired 1-methyl and the undesired 2-methyl product. Distinguishing them is crucial. This is best done using advanced NMR techniques like ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). For the N1-methyl isomer, you will observe a correlation between the methyl protons and the C5 and C3 carbons of the pyrazole ring. For the N2-methyl isomer, correlations would be seen to the C3 and C5 carbons.

Q: Are there any stability concerns with the final carbohydrazide product? A: 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is generally a stable crystalline solid. However, like many iodo-aromatic compounds, it can be sensitive to prolonged exposure to light, which may cause gradual discoloration (see Troubleshooting Question 5). It is also a hydrazine derivative and should be handled with appropriate personal protective equipment. For long-term storage, it is best kept in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from general procedures for the iodination of pyrazoles using NIS.[2][4]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS, 1.1 eq). Cool the flask in an ice-water bath.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 0.1 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove excess iodine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

This protocol is a standard procedure for hydrazinolysis of an ester.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and ethanol (approx. 15 mL per 1 g of ester).

  • Hydrazine Addition: To this solution/suspension, add hydrazine hydrate (5.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC; the product carbohydrazide is typically much more polar than the starting ester. Often, the product will begin to precipitate from the hot solution as a white solid.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the final 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. The product is often of high purity after this step, but can be recrystallized from ethanol if necessary.

References

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Organic Syntheses. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • PMC. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
  • MilliporeSigma. (n.d.). methyl 4-iodo-1H-pyrazole-3-carboxylate.
  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
  • NIH PubChem. (n.d.). 4-Iodopyrazole.
  • ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
  • ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Chem-Station. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.
  • RSC Publishing. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(O) coupling.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • CymitQuimica. (n.d.). CAS 75092-25-0: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

Sources

Optimization

Technical Support Center: Stability & Handling of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the fundamental chemical causality behind the stability issues of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide ( C5​H7​IN4​O ), empowering you to optimize your assays, storage, and synthetic workflows with absolute confidence.

Structural Vulnerability Mapping

To troubleshoot degradation, we must first understand the molecule's reactive nodes. This compound features three distinct domains, each with specific vulnerabilities:

  • The 4-Iodo Substituent: The C-I bond is the weakest of the carbon-halogen bonds. It is highly susceptible to homolytic cleavage via photolysis or reductive dehalogenation[1][2].

  • The Carbohydrazide Moiety (-CO-NH-NH2): Hydrazides are potent alpha-effect nucleophiles and notorious oxygen scavengers[3][4]. They are prone to acid/base-catalyzed hydrolysis and transition-metal-catalyzed oxidation[5].

  • The 1-Methylpyrazole Core: Generally robust, but serves as an electron-rich scaffold that can stabilize radical intermediates formed during degradation[2][6].

Pathways Parent 4-iodo-1-methyl-1H-pyrazole -3-carbohydrazide Hyd Hydrolysis (Acid/Base) Parent->Hyd H2O attack Dehal Dehalogenation (hv / Reductants) Parent->Dehal C-I cleavage Ox Oxidation (O2 / Trace Metals) Parent->Ox e- transfer Prod1 4-iodo-1-methyl-1H-pyrazole -3-carboxylic acid Hyd->Prod1 Prod2 1-methyl-1H-pyrazole -3-carbohydrazide Dehal->Prod2 Prod3 Diazo Intermediates & Polymeric Degradants Ox->Prod3

Figure 1: Primary degradation pathways of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Troubleshooting Guide & FAQs

Q1: My stock solutions in DMSO/Water are turning yellow over time. What is happening? Causality: You are observing oxidative degradation and potential iodine liberation. Carbohydrazides react readily with dissolved oxygen, a process significantly accelerated by trace transition metals (e.g., Fe3+ , Cu2+ ) present in lower-grade solvents[4][5]. Simultaneously, ambient light can trigger photolytic cleavage of the C-I bond, releasing elemental iodine ( I2​ ), which imparts a yellow/brown tint[1]. Actionable Solution: Prepare stock solutions in LC-MS grade, degassed solvents. Store in amber vials under an inert atmosphere (Argon or N2​ ) at -20°C.

Q2: During LC-MS analysis, I see a major degradant peak at m/z 253.0. How do I prevent this? Causality: The theoretical [M+H]+ for the intact molecule is ~267.0 Da. A peak at m/z 253.0 corresponds to a loss of 14 Da, which is the classic signature of carbohydrazide hydrolysis to the corresponding carboxylic acid (4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid). The loss of the −NH−NH2​ group (mass 31) and addition of an −OH group (mass 17) results in a net loss of 14 Da. Hydrazide hydrolysis is highly pH-dependent and accelerates at pH < 4 or pH > 8[3]. Actionable Solution: Ensure your assay buffers are maintained near neutral pH (pH 6.0–7.5). Avoid prolonged exposure to strong acidic modifiers (like >0.1% TFA) during sample preparation.

Q3: We are using this compound in a palladium-catalyzed cross-coupling reaction, but yields are poor due to a side reaction. Why? Causality: While 4-iodopyrazoles are excellent substrates for Sonogashira or Suzuki couplings[1][6], the free carbohydrazide moiety acts as a potent bidentate ligand. It can chelate the palladium catalyst, poisoning the catalytic cycle, or undergo competitive oxidative condensation. Actionable Solution: Protect the carbohydrazide group (e.g., via Boc-protection) prior to the cross-coupling step, or use a highly sterically hindered ligand (like XPhos) to outcompete the hydrazide for palladium coordination.

Quantitative Stability Data

To guide your experimental design, below is a summary of the compound's stability profile under various stress conditions. Data is normalized to highlight the half-life ( t1/2​ ) and the primary mode of failure.

Stress ConditionEnvironmentTemp (°C)Estimated t1/2​ Primary Degradant Identified
Aqueous Neutral pH 7.0 buffer25°C> 30 daysNone (Stable)
Aqueous Acidic 0.1 M HCl (pH 1)40°C~ 12 hours4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Aqueous Basic 0.1 M NaOH (pH 13)40°C~ 4 hours4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Oxidative 3% H2​O2​ 25°C< 1 hourDiazo intermediates / Uncharacterized polymers
Photolytic UV-Vis (Ambient O2)25°C~ 8 hours1-methyl-1H-pyrazole-3-carbohydrazide + I2​

Self-Validating Experimental Protocol: Forced Degradation Assay

To establish trustworthiness in your internal stability data, you must utilize a self-validating system . The following protocol incorporates a "Mass Balance Check." If the sum of the parent peak area and degradant peak areas drops below 90% of the initial control, it proves that volatile degradants (e.g., N2​ gas from carbohydrazide oxidation[4]) or insoluble polymers are forming, requiring orthogonal detection methods.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Aliquot Distribution: Transfer 100 µL aliquots into five separate amber glass vials.

  • Stress Induction:

    • Control: Add 100 µL Acetonitrile. Store at 4°C.

    • Acid Stress: Add 100 µL 0.1 M HCl. Incubate at 40°C for 24h.

    • Base Stress: Add 100 µL 0.1 M NaOH. Incubate at 40°C for 24h.

    • Oxidative Stress: Add 100 µL 3% H2​O2​ . Incubate at 25°C for 24h.

    • Photolytic Stress: Add 100 µL Acetonitrile. Expose to 1.2 million lux hours of UV/Vis light at 25°C.

  • Quenching (Critical Step): Neutralize the acid/base samples with equimolar NaOH/HCl to halt degradation and prevent column damage.

  • Analysis: Inject 2 µL onto a UHPLC-DAD-MS system. Monitor at 254 nm and extract the ion chromatogram for m/z 267.0 ( [M+H]+ ).

  • Validation Calculation: Calculate Mass Balance = AreaParent_Control​∑AreaDegradants​+AreaParent_Remaining​​×100 .

Workflow Start Prepare 1 mg/mL Stock (in LC-MS grade MeCN) Acid Acid Stress (0.1 M HCl, 40°C) Start->Acid Base Base Stress (0.1 M NaOH, 40°C) Start->Base Ox Oxidative Stress (3% H2O2, 25°C) Start->Ox Photo Photolytic Stress (UV/Vis, 25°C) Start->Photo Quench Neutralize & Quench (Self-Validating Mass Balance Check) Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis UHPLC-DAD-MS Analysis (Monitor 254 nm & m/z 267.0) Quench->Analysis

Figure 2: Self-validating forced degradation workflow for stability assessment.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[Link]

  • Alekseenko, V. N., et al. (2012). Oxidation of carbohydrazide with nitric acid. Radiochemistry, 54, 153-157.[Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670.[Link]

  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.[Link]

  • Oxidation Technologies. (2024). Carbohydrazide Information.[Link]

  • Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620.[Link]

Sources

Troubleshooting

avoiding degradation of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Welcome to the Technical Support Center for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of this molecule, you can implement self-validating protocols that ensure absolute experimental reproducibility.

Part 1: Molecular Vulnerability Profile

To prevent degradation, we must first understand the structural causality behind it. 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide contains a highly stable pyrazole core flanked by two highly labile functional groups:

  • The 4-Iodo Substituent (Photolability): The carbon-iodine (C-I) bond possesses a low bond dissociation energy. Excitation by ambient ultraviolet or visible light into the antibonding σ∗ orbital triggers rapid homolytic cleavage (often within femtoseconds), releasing highly reactive iodine radicals[1].

  • The 3-Carbohydrazide Moiety (Hydrolysis & Oxidation): The terminal amine is a potent alpha-effect nucleophile. It is highly susceptible to pH-dependent hydrolytic C-N bond cleavage in acidic environments[2]. Furthermore, in the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺), it undergoes rapid one-electron oxidation to form reactive diimides and free radicals[3][4].

Degradation_Pathways cluster_photo Photolytic Pathway cluster_hydro Hydrazide Pathway Compound 4-Iodo-1-methyl-1H-pyrazole- 3-carbohydrazide Photo UV/Vis Light Exposure Compound->Photo Aqueous Aqueous Buffer (Extreme pH / Trace Metals) Compound->Aqueous Radical Homolytic C-I Cleavage (Aryl + Iodine Radicals) Photo->Radical Discolor Yellow/Brown Discoloration (I2 Formation) Radical->Discolor Oxidation Oxidation (Cu2+ catalyzed) Diimide Formation Aqueous->Oxidation Hydrolysis Acidic Hydrolysis (pH < 5) C-N Bond Cleavage Aqueous->Hydrolysis

Fig 1: Primary degradation pathways of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Part 2: Troubleshooting & FAQs

Q1: My lyophilized powder turned slightly yellow/brown after being left on the benchtop. Is it ruined? A1: Yes, the batch is likely compromised. The discoloration is a direct visual indicator of I2​ formation. Ambient light provides sufficient energy to cause homolytic cleavage of the weak C-I bond. The resulting iodine radicals recombine to form molecular iodine, which imparts the brown/yellow tint. Action: Discard the discolored batch and ensure future handling is performed under amber lighting or using actinic glass to block wavelengths below 500 nm.

Q2: I am observing a rapid loss of compound potency within 2 hours of diluting it into my biological assay buffer. What is happening? A2: You are likely experiencing trace-metal catalyzed oxidation of the hydrazide moiety. Biological buffers often contain trace amounts of copper (Cu²⁺) or iron (Fe³⁺). Copper acts as a one-electron oxidant, cycling between Cu(II) and Cu(I), which aggressively accelerates the oxidation of the hydrazide into a reactive diimide, releasing nitrogen gas and degrading the compound[3][4]. Action: Supplement your assay buffer with 1 mM EDTA to sequester trace metals and halt the catalytic oxidation cycle.

Q3: Does the pH of my assay buffer matter for this compound? A3: Absolutely. Hydrazide stability is highly pH-dependent. At pH < 5.0, protonation of the hydrazide nitrogen makes it an excellent leaving group, facilitating nucleophilic attack by water at the carbonyl carbon. This results in rapid hydrolysis, yielding pyrazole-3-carboxylic acid and free hydrazine[2]. Conversely, alkaline conditions (pH > 8.0) accelerate oxidative degradation[3]. Action: Maintain your working solutions at a strict pH of 6.5 to 7.4.

Q4: Can I use acetone or aldehyde-based excipients in my formulation? A4: No. The terminal amine of the carbohydrazide is a strong nucleophile and will readily undergo a condensation reaction with ambient aldehydes or ketones to form a Schiff base (hydrazone)[5]. Ensure all solvents (like DMSO) are strictly anhydrous and free of ketone/aldehyde impurities.

Part 3: Quantitative Stability Data

The following table synthesizes the kinetic stability of the compound across various environmental stressors, providing a baseline for your experimental design.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Visual / Analytical Indicator
Aqueous Buffer (pH 4.0, 37°C) Acidic Hydrolysis~3 - 5 hoursFree hydrazine detection
Aqueous Buffer (pH 7.4, 37°C) Stable (Baseline)>72 hoursNone (Colorless)
Buffer + 10µM Cu²⁺ (pH 7.4) Metal-Catalyzed Oxidation<1 hourNitrogen gas evolution / Loss of mass
Ambient Light (Solid, 25°C) Photolytic C-I Cleavage~2 - 4 daysYellow/Brown tint ( I2​ release)
Anhydrous DMSO (-20°C, Dark) None (Optimal Storage)>12 monthsWhite/Off-white powder

Part 4: Step-by-Step Methodologies

To guarantee experimental integrity, utilize the following self-validating protocols for handling and assay preparation.

Protocol A: Reconstitution and Long-Term Storage

Causality Focus: Eliminating moisture (hydrolysis) and light (photolysis) while preventing repeated freeze-thaw cycles.

  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature in the dark for 30 minutes. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, initiating hydrolysis.

  • Solvent Preparation: Use only strictly anhydrous, amine-free DMSO (stored over molecular sieves).

  • Reconstitution: Inject the DMSO through the septum to create a 10 mM to 50 mM stock solution. Vortex gently until fully dissolved.

  • Validation Check (Self-Validating Step): Inspect the solution against a white background. A perfectly clear, colorless solution validates successful, degradation-free reconstitution. Any yellow tint indicates pre-existing photolytic C-I cleavage.

  • Aliquoting: Divide the stock into single-use aliquots using amber glass vials (to block UV/Vis light).

  • Inert Atmosphere: Overlay each aliquot with a gentle stream of Argon gas to displace oxygen, mitigating oxidative pathways.

  • Storage: Cap tightly and store immediately at -20°C.

Workflow Step1 1. Lyophilized Stock Step2 2. Reconstitute (Anhydrous DMSO) Step1->Step2 Step3 3. Aliquot (Amber Vials) Step2->Step3 Step4 4. Argon Blanket Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Fig 2: Optimal reconstitution and storage workflow to prevent photolytic and hydrolytic degradation.

Protocol B: Aqueous Assay Preparation

Causality Focus: Arresting trace-metal oxidation and pH-driven hydrolysis during active experiments.

  • Buffer Optimization: Prepare your biological assay buffer at pH 7.0 - 7.4.

  • Chelation: Add 1 mM EDTA (or DTPA) to the buffer and mix thoroughly. Why? This sequesters catalytic Cu²⁺ and Fe³⁺ ions, shutting down the diimide oxidation pathway.

  • Just-in-Time Spiking: Thaw a single-use DMSO aliquot from Protocol A. Spike the compound into the aqueous buffer no more than 15 minutes before initiating the assay.

  • Validation Check (Self-Validating Step): Run a parallel blank containing only the buffer, EDTA, and the compound. Monitor the absorbance at 340 nm (or via LC-MS) over 1 hour; a stable baseline validates the successful suppression of hydrazide oxidation.

References

  • Oxidation of Hydrazine in Aqueous Solutions - Defense Technical Information Center (DTIC). Available at:[3]

  • Different Dynamics of CH3 and Cl Fragments from Photodissociation of CH3Cl in Clusters - ACS Publications (The Journal of Physical Chemistry A). Available at:[1]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - ResearchGate. Available at:[2]

  • C-C and C-B Forming Strategies Driven by the Photoexcitation of Organocatalytic Intermediates - TDX. Available at:

  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - MDPI (International Journal of Molecular Sciences). Available at:[5]

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity - National Institutes of Health (NIH). Available at:[4]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide: A Comparative and Methodological Analysis

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents. When combined with a carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents. When combined with a carbohydrazide moiety—a known pharmacophore—the resulting molecule presents a compelling subject for biological investigation. This guide focuses on 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, a compound with limited characterization in public literature. We will dissect its structural components to postulate its most probable biological activities, primarily focusing on kinase and cyclooxygenase (COX) inhibition. This document provides a comparative framework against established drugs like the JAK inhibitor Ruxolitinib and the selective COX-2 inhibitor Celecoxib. Crucially, we present detailed, field-tested experimental workflows for researchers to validate these potential activities, transforming this guide from a mere review into a practical roadmap for discovery.

Introduction: Deconstructing the Pharmacological Potential

The empirical success of the pyrazole ring in drug development is undeniable. Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with biological targets[1][2]. Many pyrazole derivatives function as potent and selective anticancer agents by targeting key enzymes like cyclin-dependent kinases (CDKs), EGFR, and VEGFR[3][4][5]. Of the small molecule protein kinase inhibitors approved by the FDA, a significant number, including Crizotinib and Ruxolitinib, feature a pyrazole ring, highlighting its importance in this therapeutic class[6].

The carbohydrazide functional group (-CONHNH₂) and its derivatives (hydrazones) are also well-established pharmacophores. This moiety is a crucial building block in compounds exhibiting a wide spectrum of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[7][8]. The fusion of these two validated scaffolds in 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide warrants a systematic investigation into its therapeutic potential. Given the strong precedent in the literature, the most promising avenues for exploration are its potential roles as a protein kinase inhibitor or an anti-inflammatory agent.

Postulated Biological Targets & Mechanisms of Action

The structure of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide does not immediately point to a single, exclusive target. However, based on extensive structure-activity relationship (SAR) studies of related compounds, we can infer two primary hypothetical mechanisms.

Hypothesis A: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer[6]. The pyrazole scaffold is a cornerstone of many kinase inhibitors, adept at fitting into the ATP-binding pocket.

  • Causality of Experimental Choice: The pyrazole ring can mimic the purine base of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase domain. Substitutions on the ring, such as the iodo and methyl groups on our target compound, can be tuned to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. Numerous pyrazole derivatives have shown potent inhibitory activity against CDKs, which are central to cell cycle regulation and are often overactive in cancer cells[4][9]. The diagram below illustrates a simplified, canonical signaling pathway often disrupted by such inhibitors.

kinase_pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK_Cyclin CDK/Cyclin Complex ERK->CDK_Cyclin Activates Transcription Gene Transcription (Proliferation) CDK_Cyclin->Transcription Phosphorylates Rb, etc.

Caption: Simplified MAPK and cell cycle pathway often targeted by pyrazole-based kinase inhibitors.

Hypothesis B: Anti-Inflammatory (COX-2) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management[10]. A major class of NSAIDs, the "coxibs," are pyrazole derivatives (e.g., Celecoxib) that achieve their therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory prostaglandins[2][11].

  • Causality of Experimental Choice: The structural features of Celecoxib that confer COX-2 selectivity are well-understood. The trifluoromethyl group and the tolylsulfonamide moiety fit into specific side pockets of the COX-2 active site that are absent in the COX-1 isoform. While our target compound lacks these exact features, the pyrazole core itself is fundamental to this class of inhibitors. A validation workflow must therefore assess both COX-1 and COX-2 inhibition to determine potency and, critically, the selectivity index.

Comparative Analysis with Gold-Standard Alternatives

To contextualize the potential of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, it is essential to compare its (yet to be determined) profile against established drugs representing its hypothetical target classes.

Feature4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide Ruxolitinib (Kinase Inhibitor) [6]Celecoxib (COX-2 Inhibitor) [2][11]
Primary Target(s) To Be Determined (TBD) - Postulated: CDKs, JAKs, VEGFR, etc.Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2)Cyclooxygenase-2 (COX-2)
Mechanism of Action TBD - Likely competitive ATP-binding site inhibitor or COX active site blocker.ATP-competitive inhibitor of JAK1/2, blocking the STAT signaling pathway.Selective, competitive inhibition of the COX-2 active site, preventing prostaglandin synthesis.
Potency (IC₅₀) TBD~3 nM for JAK1/JAK2~0.28 µM for COX-2
Selectivity Profile TBD>130-fold selective for JAK1/2 over JAK3~178-fold selective for COX-2 over COX-1
Core Scaffold 1-methyl-pyrazolePyrazolePyrazole
Key Functional Groups Iodide, CarbohydrazidePyrrolo[2,3-d]pyrimidineTrifluoromethyl, Sulfonamide

Experimental Validation Workflows

The following protocols are designed as self-validating systems. A positive result in a biochemical assay must be confirmed with a target engagement or functional assay in a cellular context to be considered trustworthy.

validation_workflow cluster_0 Hypothesis A: Kinase Inhibitor Validation cluster_1 Hypothesis B: COX-2 Inhibitor Validation A1 Step 1: Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Measure IC₅₀ vs. Kinase Panel A2 Step 2: Cellular Target Engagement (Western Blot) Measure p-Substrate levels A1->A2 A3 Step 3: Functional Outcome (MTT / SRB Assay) Measure Anti-proliferative GI₅₀ A2->A3 B1 Step 1: Biochemical Screen (COX-1/COX-2 Colorimetric Assay) Measure IC₅₀ and Selectivity Index B2 Step 2: Functional Outcome (PGE₂ Immunoassay) Measure Prostaglandin E₂ levels B1->B2 Start Test Compound: 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide Start->A1 Start->B1

Caption: A logical workflow for the comprehensive validation of the test compound.

Protocol 1: Validation of Kinase Inhibitory Activity

This workflow aims to confirm if the compound inhibits a specific kinase and leads to a downstream anti-cancer effect.

A. Step 1: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a purified kinase enzyme.

  • Methodology (Luminescence-based):

    • Prepare a serial dilution of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., with 1% DMSO).

    • In a 96-well plate, add the kinase buffer, the purified CDK2/Cyclin A enzyme, and a suitable peptide substrate.

    • Add the serially diluted test compound or a positive control (e.g., a known CDK2 inhibitor[9]) to the wells.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™). This reagent quenches the remaining ATP and converts the generated ADP into a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control and plot the dose-response curve to determine the IC₅₀ value.

  • Rationale: This is the most direct and clean method to assess potency against the target enzyme without the complexity of a cellular environment. It is a critical first step for target identification.

B. Step 2: Cellular Target Engagement by Western Blot

  • Objective: To confirm that the compound inhibits the kinase's activity inside a cancer cell.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., HCT-116 colorectal cancer cells) until they reach ~80% confluency.

    • Treat the cells with varying concentrations of the test compound (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a defined period (e.g., 24 hours). Include a DMSO vehicle control.

    • Lyse the cells to extract total protein and quantify the protein concentration using a BCA assay.

    • Separate the protein lysates (20-30 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known CDK2 substrate (e.g., Phospho-Rb (Ser807/811)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Rationale: A decrease in the phosphorylated substrate, as observed in Western blot analyses for CDK2 inhibitors[9], provides strong evidence that the compound is engaging and inhibiting its intended target within a complex biological system.

C. Step 3: Anti-Proliferative Cell Viability Assay

  • Objective: To determine if target inhibition translates to a functional anti-cancer effect (i.e., inhibiting cell growth).

  • Methodology (SRB Assay):

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Read the absorbance at ~510 nm.

    • Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Rationale: This assay connects the molecular mechanism (kinase inhibition) to a key cancer phenotype (uncontrolled proliferation), providing crucial data on the compound's potential as a therapeutic agent[3].

Discussion and Future Directions

The structural composition of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide provides a compelling, hypothesis-driven basis for biological validation. Its pyrazole core is a proven scaffold for high-affinity binding to both kinase and COX enzymes, while the carbohydrazide moiety offers additional points for hydrogen bonding and chemical derivatization.

The validation workflows presented here form a robust, logical progression. A positive "hit" in a biochemical screen is merely the starting point. Only through confirmation of cellular target engagement and a corresponding functional outcome can a researcher build a convincing case for the compound's activity.

Future Directions:

  • Selectivity Profiling: If kinase inhibitory activity is confirmed, the compound should be screened against a broad panel of kinases (e.g., >400 kinases) to establish its selectivity profile. High selectivity is a desirable trait to minimize off-target effects.

  • ADME/Tox Profiling: Early-stage in vitro assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties is crucial to determine if the compound has drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: The iodo- group at the 4-position is an attractive handle for further chemical modification (e.g., via Sonogashira or Suzuki coupling) to explore how different substituents impact potency and selectivity.

  • In Vivo Efficacy: Promising candidates with good selectivity and ADME properties should be advanced to in vivo studies using animal models of cancer or inflammation to assess efficacy and safety.

By following this comparative and methodological guide, researchers can systematically unravel the biological activity of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide and determine its potential for future therapeutic development.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC.
  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

  • N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. PubChem. Available at: [Link]

  • Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Taylor & Francis Online. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Available at: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available at: [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. ResearchGate. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. ResearchGate. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • 4-chloro-3-iodo-1-methyl-1H-pyrazole — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]

Sources

Comparative

benchmarking 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide against known standards

Benchmarking 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide: A Senior Application Scientist’s Guide to Reactivity and Library Synthesis As drug discovery pipelines increasingly rely on highly functionalized heterocycles, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide: A Senior Application Scientist’s Guide to Reactivity and Library Synthesis

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the strategic selection of bifunctional building blocks is paramount. 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS: 1001822-15-6) represents a privileged scaffold, offering two orthogonal vectors for diversification: a highly reactive C4-iodide for transition-metal-catalyzed cross-coupling, and a C3-carbohydrazide for condensation and heterocycle annulation[1]. Pyrazole-3-carbohydrazides are foundational to numerous pharmacophores, including CB1 receptor antagonists (e.g., Rimonabant) and COX-2 inhibitors[1][2].

This guide objectively benchmarks the reactivity, physicochemical stability, and synthetic utility of the 4-iodo derivative against its 4-bromo and 4-chloro analogs. By examining the causality behind catalyst selection and providing self-validating protocols, we aim to equip medicinal chemists with a robust framework for utilizing this scaffold.

Mechanistic Rationale: The Halogen Effect in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the reactivity of 4-halo-pyrazoles is dictated by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl[3]. Consequently, 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide exhibits the fastest rate of oxidative addition to Pd(0) species.

However, field experience dictates that this kinetic advantage comes with a mechanistic caveat: iodopyrazoles are significantly more susceptible to hydrodehalogenation side reactions compared to their brominated and chlorinated counterparts[4]. The competitive reduction of the C-I bond necessitates the use of highly active, sterically demanding ligands (such as XPhos) to accelerate the reductive elimination step, thereby outcompeting the dehalogenation pathway[4].

Comparative Experimental Data

To benchmark the performance of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, we compare its Suzuki-Miyaura coupling efficiency against 4-bromo and 4-chloro standards using a standardized phenylboronic acid coupling model.

Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Scaffold (4-Halo-pyrazole)Oxidative Addition RateTypical Yield (%)Dehalogenation (%)Optimal Catalyst System
4-Iodo (Target)Very Fast72 - 85%10 - 15%XPhos Pd G2 / K2CO3
4-Bromo (Standard)Moderate80 - 92%< 5%Pd(dppf)Cl2 / Na2CO3
4-Chloro (Standard)Slow40 - 65%< 1%SPhos Pd G2 / K3PO4

Causality Insight: While the 4-bromo analog often provides a higher isolated yield due to negligible dehalogenation[3][4], the 4-iodo scaffold is indispensable when coupling electronically deactivated or sterically hindered boronic acids, where the lower activation barrier of the C-I bond is strictly required to initiate the catalytic cycle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide Objective: Couple the C4-position while leaving the unprotected carbohydrazide intact.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 equiv), arylboronic acid (1.5 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) and XPhos (4 mol%). Rationale: The bulky biaryl phosphine ligand promotes rapid transmetalation and reductive elimination, suppressing the dehalogenation side reaction[4].

  • Solvent & Heating: Suspend the mixture in degassed 1,4-dioxane/H2O (4:1 v/v). Seal and heat at 90 °C for 4 hours.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot at 2 hours. Quench with EtOAc and analyze via LC-MS. The presence of the [M-I+H]+ mass indicates active dehalogenation, signaling the immediate need to lower the reaction temperature to 80 °C.

  • Workup: Cool to room temperature, filter through Celite, and purify via reverse-phase HPLC.

Protocol B: Orthogonal Carbohydrazide Condensation Objective: Synthesize a hydrazone pharmacophore from the C3-carbohydrazide[5].

  • Reaction: Dissolve the pyrazole-3-carbohydrazide (1.0 equiv) in absolute ethanol. Add the target aldehyde (1.05 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Heating: Reflux for 2-4 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The formation of a highly UV-active spot (due to the extended conjugation of the newly formed hydrazone) confirms product formation[5].

  • Isolation: Cool to 0 °C to induce precipitation. Filter and wash with cold ethanol to yield the pure hydrazone[5][6].

Mandatory Visualization

Workflow Start 4-Iodo-1-methyl-1H-pyrazole- 3-carbohydrazide PdCat Pd-Catalyzed Cross-Coupling Start->PdCat Condense Carbohydrazide Condensation Start->Condense Suzuki Suzuki-Miyaura (Aryl Boronic Acids) PdCat->Suzuki Sonogashira Sonogashira (Terminal Alkynes) PdCat->Sonogashira Oxadiazole 1,3,4-Oxadiazole Formation Condense->Oxadiazole Hydrazone Hydrazone Formation Condense->Hydrazone

Divergent synthetic workflow for orthogonal functionalization of the pyrazole scaffold.

Pathway Ligand Pyrazole-3-Carbohydrazide Derivative Receptor Target Receptor (e.g., CB1 / COX-2) Ligand->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Modulates Effect Therapeutic Outcome (Analgesia / Anti-inflammatory) Signaling->Effect Induces

General pharmacological signaling pathway modulated by pyrazole-3-carbohydrazide derivatives.

Conclusion

Benchmarking 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide against its halogenated peers reveals a highly reactive, albeit sensitive, building block. While the bromo-analog may offer superior stability against dehalogenation[3][4], the iodo-derivative remains the premier choice for rapid, low-temperature cross-coupling with sterically hindered partners. When paired with orthogonal carbohydrazide chemistry, it enables the rapid assembly of complex, drug-like chemical space[1][5].

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Efficacy Assessment: A Case Study on Pyrazole-Based Inhibitors

This guide provides a comprehensive comparison of in vitro and in vivo efficacy, a critical step in the drug discovery pipeline. While the initial query focused on 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, publicly a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of in vitro and in vivo efficacy, a critical step in the drug discovery pipeline. While the initial query focused on 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, publicly available, peer-reviewed data detailing both the in vitro and in vivo performance of this specific molecule is limited. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2][3][4]

To illustrate the principles and challenges of translating laboratory findings to preclinical models, this guide will use a case study of other pyrazole-based small molecules—YH264, YH263, and WW751—investigated as inhibitors of the Mdm2/4-p53 interaction.[5] This example provides a clear and instructive demonstration of the frequent disconnect between promising in vitro results and in vivo outcomes, offering valuable insights for researchers in the field.

Part 1: The Promise in the Dish: In Vitro Efficacy

In vitro (Latin for "in glass") studies are the foundational phase of efficacy testing. They are designed to assess a compound's biological activity in a highly controlled, artificial environment, such as a test tube or a cell culture plate. The primary goal is to determine direct target engagement and cellular effects, providing essential data on potency (e.g., IC50 values) that guides further development.

For the pyrazole-based p53-Mdm2/4 inhibitors YH264, YH263, and WW751, the in vitro efficacy was determined using cytotoxicity assays against a human colon cancer cell line (HCT 116) that expresses wild-type p53.[5] The results demonstrated that all three compounds could inhibit cell growth at micromolar concentrations.

In Vitro Cytotoxicity Data
CompoundCell LineAssay DurationIC50 Value (µM)
YH264HCT 116 (p53+/+)72 hours18.3 ± 2.3
YH263HCT 116 (p53+/+)72 hours8.9 ± 0.6
WW751HCT 116 (p53+/+)72 hours3.1 ± 0.2
Data sourced from reference[5]. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: HCT 116 cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow cells to attach.

  • Compound Treatment: A stock solution of the test compound (e.g., WW751) is serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different compound concentrations. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 2-4 hours.

  • Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: In Vitro Assay Workflow

InVitroWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Compound A->C B 2. Prepare Serial Dilutions of Compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent & Incubate D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance on Plate Reader F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for a typical in vitro cell viability assay.

Part 2: The Reality Check: In Vivo Efficacy

In vivo (Latin for "within the living") studies are performed in whole, living organisms, most commonly in preclinical animal models like mice. This phase is crucial for understanding how a compound behaves in a complex biological system, assessing not only its efficacy against a disease but also its safety, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).

For the pyrazole-based inhibitors, the promising in vitro data prompted an in vivo study. The HCT 116 human cancer cells were implanted into immunocompromised mice to create tumors (a xenograft model). The mice were then treated with the compounds to see if tumor growth could be inhibited.

In Vivo Efficacy Results

The outcome was definitive: None of the three compounds had any effect on the growth of the HCT 116 xenografts in mice. [5] This stark contrast with the in vitro data highlights a critical challenge in drug development.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This model is a gold standard for evaluating the in vivo efficacy of anti-cancer agents.

Step-by-Step Methodology:

  • Cell Implantation: A suspension of HCT 116 cancer cells (typically 5-10 million cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., C.B-17 SCID mice).

  • Tumor Growth: The tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length × Width²)/2.

  • Randomization and Grouping: Once tumors reach the target size, the mice are randomly assigned to different treatment groups (e.g., Vehicle Control, YH264, YH263, WW751).

  • Drug Administration: The compounds are administered to the mice according to a predetermined dose and schedule (e.g., intraperitoneal injection daily for 14 days). The vehicle control group receives the formulation without the active drug.

  • Monitoring: Throughout the study, several parameters are monitored:

    • Tumor Volume: Measured with calipers 2-3 times per week.

    • Body Weight: Monitored as an indicator of toxicity.

    • Clinical Observations: General health and behavior of the mice are observed daily.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: The tumor volumes of the treatment groups are compared to the vehicle control group. The primary endpoint is often Tumor Growth Inhibition (TGI).

Diagram: In Vivo Experimental Workflow

InVivoWorkflow A Day 0: Inject Cancer Cells into Mice B Day 7-10: Tumors Reach ~150 mm³ A->B C Day 10: Randomize Mice into Treatment Groups B->C D Days 10-24: Administer Compound or Vehicle Daily C->D E Monitor Tumor Volume & Body Weight 2x/week D->E F Day 24: Study Endpoint, Excise Tumors D->F G Analyze Data: Compare Tumor Growth F->G

Caption: Timeline for a typical in vivo xenograft study.

Part 3: Bridging the Gap: Why In Vitro Potency Fails to Translate

The discrepancy between the potent in vitro activity and the complete lack of in vivo efficacy for compounds YH264, YH263, and WW751 is not an anomaly; it is a common and costly hurdle in drug discovery. The analysis of this failure provides the most critical lessons. The primary reason for the failure in this case study was an inability to achieve sufficient drug concentrations within the tumor tissue in vivo.[5]

A compound's journey from administration to its target site in a living organism is fraught with obstacles. These are collectively studied under the umbrella of ADME : Absorption, Distribution, Metabolism, and Excretion.

  • Absorption: Was the drug able to enter the bloodstream from the site of administration (e.g., the peritoneal cavity)?

  • Distribution: Once in the blood, did the drug travel to the tumor tissue and penetrate the cancer cells? The study found that tumor concentrations were far below the levels required for activity in vitro.[5]

  • Metabolism: Was the drug rapidly broken down by the liver or other organs into inactive forms? Pharmacokinetic analysis showed that the plasma half-lives of the compounds were relatively short (147 minutes for YH264 and 263 minutes for YH263), suggesting metabolic clearance.[5]

  • Excretion: Was the drug quickly eliminated from the body, for instance, by the kidneys?

In this case, despite dosing the mice at the maximum soluble doses, the combination of these ADME factors prevented the compounds from reaching and sustaining a therapeutically relevant concentration at the tumor site.[5]

Diagram: Factors Causing In Vitro vs. In Vivo Discrepancy

InVitroInVivoGap cluster_vitro In Vitro System cluster_vivo In Vivo System cluster_reasons Potential Reasons for Failure (ADME) Vitro High Potency (e.g., Low µM IC50) Vivo No Efficacy Vitro->Vivo TRANSLATION FAILURE A Poor Absorption A->Vivo D Poor Distribution (Low Tumor Penetration) D->Vivo M Rapid Metabolism (Short Half-Life) M->Vivo E Rapid Excretion E->Vivo T Off-Target Toxicity T->Vivo

Caption: Key pharmacokinetic factors that can lead to in vivo failure.

Conclusion

The journey of a drug from concept to clinic is a process of continuous validation under increasingly complex biological conditions. The case of the pyrazole-based inhibitors YH264, YH263, and WW751 serves as a powerful reminder of this reality. While potent in vitro activity is a necessary first step, it is not a guarantee of in vivo success.

This guide underscores the following key takeaways for drug development professionals:

  • Early ADME Profiling is Crucial: Understanding a compound's pharmacokinetic properties early can prevent the costly advancement of molecules that are destined to fail in vivo.

  • The Target Concentration Matters: Efficacy is not just about potency (IC50) but about achieving a concentration at the target site that exceeds this potency threshold for a sufficient duration.

  • Failure is Informative: A negative in vivo result, when properly analyzed, provides invaluable data that can guide the design of next-generation compounds with improved drug-like properties.

Ultimately, bridging the gap between in vitro and in vivo results requires an integrated, multidisciplinary approach, combining medicinal chemistry, cell biology, and pharmacology to develop molecules that are not only potent but also capable of navigating the complexities of a living system.

References

  • ResearchGate. (2025, October 16). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • PharmaBlock. Pyrazoles in Drug Discovery.
  • Al-Ostath, A., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.
  • Keri, R. S., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • Patel, H., et al. (2015, August 15). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. PubMed.
  • Hutton, J. A., et al. (2015, November 16). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity.
  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Taylor & Francis. (2014, March 25).
  • de Oliveira, R. B., et al.
  • PubMed. (2015, February 1).
  • MDPI. (2022, December 8).
  • Beilstein Journals. (2024, June 28).
  • MDPI. (2018, January 12).
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

Comparative

peer-reviewed studies on 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Title: Strategic Evaluation of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide in Drug Discovery: A Comparative Methodological Guide Introduction In modern medicinal chemistry, pyrazole-3-carbohydrazides are recognized as p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Evaluation of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide in Drug Discovery: A Comparative Methodological Guide

Introduction In modern medicinal chemistry, pyrazole-3-carbohydrazides are recognized as privileged scaffolds, frequently utilized in the design of targeted anticancer agents, kinase inhibitors, and metabolic enzyme modulators[1]. Within this chemical space, 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS 1001822-15-6) emerges as a highly versatile, bifunctional building block. It offers a distinct strategic advantage: the C4-iodo group serves as an exceptionally reactive site for transition-metal-catalyzed cross-coupling, while the C3-carbohydrazide enables the rapid assembly of hydrazones and diverse heterocyclic pharmacophores[2].

This guide objectively compares the performance of this specific iodinated and methylated scaffold against alternative pyrazole building blocks, providing researchers with self-validating experimental protocols and quantitative performance data.

Comparative Analysis of Pyrazole Scaffolds

When designing synthetic routes, selecting the optimal pyrazole starting material dictates the overall yield and scalability. Table 1 compares 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide against its non-methylated and brominated alternatives.

Table 1: Pyrazole Scaffold Performance Comparison

ScaffoldCross-Coupling ReactivityCatalyst Poisoning RiskPrimary Use Case
4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide Excellent (C-I bond is highly polarizable)Low (N-methyl blocks metal coordination)Advanced late-stage diversification
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide Moderate (C-Br bond requires higher activation energy)Low Cost-sensitive early screening
4-Iodo-1H-pyrazole-3-carbohydrazide Poor (Under standard conditions)High (Free N-H coordinates to Pd/Cu)Syntheses requiring a free N-H in the final drug

Expertise & Causality Insight: The free N-H of unprotected pyrazoles (pKa ~14.2) strongly coordinates to palladium and copper, leading to complete catalyst inhibition during Suzuki or Ullmann couplings[3]. Methylation at the N1 position eliminates this parasitic coordination, enabling high-yielding cross-coupling reactions[3]. Furthermore, the 4-iodo substituent provides superior oxidative addition kinetics compared to the 4-bromo analog, allowing reactions to proceed at lower temperatures with significantly fewer side products[4].

Divergent Synthetic Pathways

G A 4-Iodo-1-methyl-1H-pyrazole -3-carbohydrazide B C4 Position: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) A->B Pathway 1 C C3 Position: Hydrazone Condensation (Aldehydes/Ketones) A->C Pathway 2 D C4-Aryl/Alkyl Derivatives (Steric & Electronic Tuning) B->D E N'-Arylidene-pyrazole -3-carbohydrazides C->E F Anticancer Agents (e.g., H460, MCF7 inhibitors) D->F E->F G Enzyme Inhibitors (e.g., α-glucosidase) E->G

Divergent synthetic pathways of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

Self-Validating Experimental Protocols

To fully leverage this scaffold, the following optimized, step-by-step methodologies are provided. Each protocol includes built-in validation steps to ensure reproducibility.

Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4 position with aryl/heteroaryl groups while preserving the carbohydrazide moiety.

  • Preparation: In an oven-dried Schlenk tube, combine 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv). Causality: K₂CO₃ is selected as a mild base to activate the boronic acid into a reactive boronate complex without causing the hydrolysis of the sensitive carbohydrazide group.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v), followed by Pd(PPh₃)₄ (5 mol%). Causality: Degassing the solvent via argon sparging is critical to prevent the oxidative homocoupling of the boronic acid. The biphasic solvent system ensures the solubility of both the organic pyrazole and the inorganic base.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours under a nitrogen atmosphere.

  • Validation & Workup: Monitor the reaction via TLC (UV 254 nm). Self-Validation: The complete disappearance of the strongly UV-active starting iodide indicates reaction completion. Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: C3-Diversification via Hydrazone Condensation

Objective: Synthesize N'-arylidene-1H-pyrazole-3-carbohydrazide derivatives, which are well-documented anticancer pharmacophores[2].

  • Preparation: Dissolve 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Condensation: Add an aromatic aldehyde (e.g., thiophene-2-carboxaldehyde) (1.1 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv). Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This lowers the activation energy for nucleophilic attack by the terminal amine of the carbohydrazide.

  • Reaction: Reflux the mixture for 4–6 hours.

  • Validation & Workup: Cool the reaction to room temperature to induce precipitation. Filter the solid and wash with cold ethanol. Self-Validation: Confirm the structure via ¹H NMR; the successful formation of the hydrazone is validated by the disappearance of the broad primary amine (-NH₂) singlet and the emergence of a sharp imine (-CH=N-) singlet typically downfield at 8.0–8.5 ppm[5].

Performance Data and Pharmacological Relevance

The strategic choice of the 4-iodo-1-methyl scaffold directly impacts both synthetic yield and downstream biological activity.

Table 2: Impact of Halogen and N-Substitution on Cross-Coupling Yields (Demonstrating the superiority of the N-methyl and 4-iodo modifications)

SubstrateCatalyst SystemTemp (°C)Yield (%)Reference
4-Iodo-1-methylpyrazole Pd⁰-AmP-MCF9062[3]
4-Iodo-1H-pyrazole Pd⁰-AmP-MCF900 (Poisoned)[3]
4-Bromo-1-methylpyrazole CuI / 1,10-Phen110<15[4]
4-Iodo-1-methylpyrazole CuI / 1,10-Phen11084[4]

Table 3: Anticancer & Enzyme Inhibitory Activity of Pyrazole-3-Carbohydrazide Derivatives

Compound DerivativeTarget / Cell LineIC₅₀ (µM)Mechanism of ActionReference
N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide (3c) H460 (Lung Cancer)0.15 ± 0.01Protein 1M17 Binding[2]
5-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide α-glucosidase17.32 ± 0.76Enzyme Inhibition[5]

Derivatives synthesized from pyrazole-3-carbohydrazides have demonstrated potent multi-target efficacy. Recent peer-reviewed studies highlight their significant growth inhibitory activity against lung cancer cell lines (H460) and their ability to act as potent α-glucosidase inhibitors, making them highly valuable dual-action candidates for oncology and metabolic disorders[2][5].

Sources

Safety & Regulatory Compliance

Safety

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide proper disposal procedures

Comprehensive Operational Safety and Disposal Protocol for 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a highly functionalized halogenated heterocyclic building block freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Safety and Disposal Protocol for 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a highly functionalized halogenated heterocyclic building block frequently utilized in drug discovery and agrochemical development. Because it contains both a reactive carbohydrazide moiety and a heavy halogen (iodine) on a pyrazole core, its handling and disposal require stringent, mechanistically informed protocols. This guide provides drug development professionals and laboratory scientists with an authoritative, step-by-step operational and disposal framework to ensure regulatory compliance, environmental protection, and laboratory safety.

Hazard Assessment & Mechanistic Causality

To safely manage this compound, personnel must understand the chemical causality behind its hazard profile:

  • The Carbohydrazide Moiety (-CO-NH-NH₂): Hydrazides are potent reducing agents. If inadvertently mixed with strong oxidizing agents (e.g., peroxides, nitric acid, permanganates), the hydrazide group can rapidly oxidize to form reactive, potentially explosive diazo intermediates or release toxic nitrogenous gases[1].

  • The Iodo-Pyrazole Core: The presence of the iodine atom classifies this compound as a halogenated organic. Halogenated organics are environmentally persistent and highly toxic to aquatic life[2]. Furthermore, during thermal decomposition or accidental combustion, the iodo-pyrazole core will liberate highly toxic and corrosive gases, including hydrogen iodide (HI), iodine vapor (I₂), carbon monoxide (CO), and nitrogen oxides (NOx)[3].

  • Physiological Toxicity: Similar to other halogenated pyrazoles, this compound presents acute oral toxicity, serious eye damage/irritation, and specific target organ toxicity (respiratory irritation)[2]. Prolonged exposure to pyrazole derivatives has also been linked to severe spleen and thyroid toxicity[4].

Operational Safety & Handling Protocol

Before initiating any experimental or disposal procedures, the following self-validating safety systems must be in place:

  • Engineering Controls: All handling, weighing, and dissolution must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized dust[4].

  • Personal Protective Equipment (PPE):

    • Respiratory: If engineering controls are compromised or during a spill, use a full-face particle respirator (Type N100 or P3)[1].

    • Dermal: Wear double-layered nitrile gloves. The outer glove should be discarded immediately upon suspected contamination. Wear a chemically resistant lab coat and closed-toe shoes.

    • Ocular: Chemical splash-resistant safety goggles tested and approved under OSHA 29 CFR 1910.133 or EU EN166 standards[5].

Step-by-Step Disposal Workflows

Do not dispose of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in standard municipal trash or sanitary sewer systems[6]. All waste must be routed to an approved hazardous waste management plant for high-temperature incineration.

Workflow A: Solid Waste Segregation

  • Collection: Gather all unreacted solid powder, contaminated weighing paper, pipette tips, and disposable spatulas.

  • Segregation: Place the materials into a dedicated, heavy-duty, sealable polyethylene hazardous waste container[7].

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Halogenated Pyrazole Hydrazide (Toxic/Irritant)."

  • Storage: Store the container in a cool, dry, well-ventilated secondary containment tray, strictly isolated from oxidizing agents and strong acids[8].

Workflow B: Liquid Waste Segregation

  • Solvent Compatibility Check: Ensure that the solvent used to dissolve the compound (e.g., DMSO, DMF, or methanol) is compatible with the intended waste stream.

  • Halogenated Routing: Because the compound contains iodine, all organic solutions containing this compound must be routed into the Halogenated Organic Waste stream[9]. Do not mix with non-halogenated waste, as halogenated waste requires specialized high-temperature incineration to prevent the formation of dioxins and the release of HI gas.

  • Aqueous Waste: If the compound is in an aqueous solution, verify the pH is between 6 and 8 before transfer to prevent unintended hydrolysis of the hydrazide group. Collect in a separate aqueous hazardous waste carboy.

  • Capping and Venting: Ensure liquid waste carboys are tightly capped when not in active use. Utilize vented caps if there is any risk of gas evolution from residual solvent interactions.

Workflow C: Spill Response Procedure

  • Evacuation & Assessment: For minor spills, alert personnel in the immediate vicinity. For large spills or unmanageable dust generation, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) team immediately[8].

  • Containment: Do not sweep dry powder, as this generates inhalable aerosols. Instead, gently cover the spill with a damp absorbent pad (using water or a compatible inert solvent) to suppress dust[1].

  • Collection: Use a non-sparking plastic scoop to collect the dampened material and the absorbent pads.

  • Decontamination: Wash the spill surface with a 10% bleach solution (which safely neutralizes residual hydrazides via controlled oxidation) followed by a thorough soap and water rinse. Collect all rinse water as hazardous waste.

Quantitative Data & Waste Categorization

To facilitate rapid decision-making, the following table summarizes the critical logistical data for disposal operations.

Property / ParameterSpecification / Directive
Chemical Class Halogenated Heterocyclic Hydrazide
Primary Hazards Acute Toxicity (Oral), Eye/Skin Irritant, Aquatic Toxicity
Incompatible Materials Strong oxidizing agents, strong acids, strong bases
Combustion Byproducts NOx, CO, CO₂, Hydrogen Iodide (HI), Iodine gas (I₂)
Solid Waste Routing Dedicated Hazardous Solid Waste (Incineration)
Liquid Waste Routing Halogenated Organic Waste Stream
EPA Waste Consideration U-List equivalent handling (Toxic/Halogenated)

Process Visualization

G Start 4-Iodo-1-methyl-1H-pyrazole- 3-carbohydrazide Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidContainer Sealable Hazardous Waste Container Solid->SolidContainer LiquidHal Halogenated Organic Waste Stream Liquid->LiquidHal Organic Solvents LiquidNonHal Aqueous Waste Stream (Check pH 6-8) Liquid->LiquidNonHal Aqueous Solutions Incineration High-Temperature Incineration (EPA Approved) SolidContainer->Incineration LiquidHal->Incineration LiquidNonHal->Incineration

Caption: Waste segregation and disposal workflow for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide.

References

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: p-Toluenesulfonylhydrazide. Retrieved from[Link]

  • University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal. Retrieved from[Link]

  • Sarpong Lab, UC Berkeley. (2016). Potentially Explosive Compounds (PECs) SOP. Retrieved from[Link]

  • University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Comprehensive Safety and Operational Guide: Handling 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized heterocyclic buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized heterocyclic building blocks. 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a versatile intermediate, heavily utilized in the synthesis of robust pyrazole-based scaffolds, including 1[1]. However, its unique structural motifs—an iodinated pyrazole core coupled with a reactive carbohydrazide moiety—present specific toxicological and physical hazards that demand rigorous operational controls.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring scientific integrity and laboratory safety.

Mechanistic Hazard Profile (The Causality of Risk)

To select the appropriate PPE, we must first understand why this molecule is hazardous. We do not just wear protective gear because a safety sheet dictates it; we wear it to mitigate specific chemical interactions at the molecular level.

  • The Carbohydrazide Moiety: Carbohydrazides are potent nucleophiles. They are classified as harmful if swallowed, cause severe skin and eye irritation (H315, H319), and act as. Furthermore, carbohydrazides pose a thermal instability risk; they can 2[2].

  • The Iodo-Pyrazole Core: The addition of the heavy iodine atom significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the stratum corneum (the outer layer of skin). Pyrazole derivatives are also known 3[3].

Personal Protective Equipment (PPE) Matrix

Based on the compound's lipophilicity and sensitization potential, standard latex gloves are insufficient. The following table summarizes the quantitative and qualitative PPE requirements.

PPE CategorySpecificationJustification / CausalityBreakthrough Time
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic iodinated heterocycles and prevents dermal sensitization from the hydrazide group.> 480 minutes
Eye Protection Snug-fitting safety goggles or face shieldProtects against severe eye irritation (H319) caused by fine airborne dust particles during weighing.N/A
Respiratory N95 / P2 Particulate RespiratorPyrazole derivatives cause respiratory irritation (H335). Required if handling outside a highly ventilated fume hood.N/A
Body Protection Flame-resistant lab coat (Nomex/Cotton blend)Mitigates risk from potential thermal decomposition or deflagration of the carbohydrazide moiety.N/A

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By incorporating verification checks at each step, we eliminate the normalization of deviance.

Step-by-Step Methodology for Safe Handling:

  • Pre-Operation Verification: Ensure the fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Verify that no strong oxidizing agents are present in the workspace, as carbohydrazides 4[4].

  • Static Mitigation: 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide can form combustible dust concentrations. Use an anti-static zero-charge balance enclosure or an ionizing bar during weighing.

  • Weighing and Transfer: Weigh the solid using non-sparking spatulas. Transfer the material into a round-bottom flask. Self-Validation Check: Inspect the threading of the flask and ground-glass joints to ensure no dust is trapped, which could cause friction-induced decomposition.

  • Solvent Addition: Suspend or dissolve the compound in the chosen solvent (e.g., anhydrous tetrahydrofuran or ethanol) before applying any heat.

  • Reaction Execution: If heating is required, ensure the system is open to an inert gas manifold (e.g., nitrogen or argon) to prevent pressure buildup. Never heat this compound under strict confinement due to the2[2].

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing inside Enclosed Balance / Hood Start->Weighing Verified Transfer Solvent Addition (Avoid Confinement) Weighing->Transfer Static-free Reaction Reaction Execution (Temp < 60°C) Transfer->Reaction Inert Gas Spill Spill Detected? Reaction->Spill Monitor Cleanup Neutralize & Collect (Hazardous Waste) Spill->Cleanup Yes Disposal Aqueous Quenching & Segregation Spill->Disposal No Cleanup->Disposal Resolved

Operational workflow for handling reactive carbohydrazides and managing spills.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to maximize exhaust.

  • Don Emergency PPE: Upgrade to a full-face respirator with P100 cartridges if the spill is outside the hood.

  • Dampen and Contain: Do not dry sweep. Dry sweeping aerosolizes the irritating dust. Gently mist the spill with an inert solvent (like water or a dilute alcohol) to dampen the powder.

  • Collection: Use a plastic, non-sparking scoop to collect the dampened material. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution. The mild oxidant will safely quench residual hydrazide traces by converting them to inert nitrogen gas and corresponding carboxylic acids. Self-Validation Check: Test the surface pH to ensure complete neutralization before resuming work.

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Due to the , this compound must never be disposed of down the drain.

Step-by-Step Disposal Methodology:

  • Segregation: Collect all unreacted 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide and contaminated solvents in a dedicated, clearly labeled "Halogenated Organic Waste - Contains Reactive Hydrazides" container.

  • Quenching (Optional but Recommended): For highly concentrated waste streams, slowly add a dilute solution of sodium hypochlorite or bleach in a well-ventilated fume hood to oxidize the carbohydrazide to non-reactive species prior to final disposal.

  • Venting: Do not seal the waste container tightly immediately after quenching, as nitrogen gas evolution will occur. Use a vented cap.

  • Institutional Transfer: Transfer to Environmental Health and Safety (EHS) for high-temperature incineration.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.